tributyl borate
Description
BenchChem offers high-quality tributyl borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tributyl borate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXHMEBUOXRP-XFLZAFPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[11B](OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583697 | |
| Record name | Tributyl (~11~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-78-7 | |
| Record name | Tributyl (~11~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributoxyborane [11B] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Tributyl Borate in Advanced Material Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical decision that dictates the ultimate properties and performance of synthesized materials. Among the versatile chemical building blocks available, tributyl borate ([CH₃(CH₂)₃O]₃B) emerges as a compound of significant interest. Its unique physicochemical properties make it an invaluable precursor and reagent in a variety of synthetic methodologies, from the creation of specialized polymers and ceramics to the formation of crucial intermediates for pharmaceuticals.
This technical guide provides an in-depth exploration of the core physicochemical properties of tributyl borate and elucidates how these characteristics are leveraged in the synthesis of advanced materials. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and discuss the essential characterization techniques for the resulting materials.
Part 1: Unveiling the Physicochemical Landscape of Tributyl Borate
Tributyl borate, also known as tributoxyborane, is a colorless liquid characterized by a set of distinct physical and chemical properties that are central to its utility in material synthesis. A comprehensive understanding of these properties is paramount for designing and controlling synthetic processes.
Core Physicochemical Properties
The utility of tributyl borate as a precursor is directly linked to its physical and chemical characteristics. These properties influence its reactivity, handling requirements, and suitability for various synthesis techniques.
| Property | Value | Significance in Material Synthesis |
| Molecular Formula | C₁₂H₂₇BO₃ | Provides a high carbon content which can be a factor in certain ceramic applications and influences its solubility in organic solvents. |
| Molecular Weight | 230.16 g/mol | A key parameter for stoichiometric calculations in chemical reactions. |
| Melting Point | -70 °C | Its low melting point ensures it remains in a liquid state over a wide range of temperatures, simplifying handling and processing.[1] |
| Boiling Point | 230-235 °C | The relatively high boiling point allows for reactions to be conducted at elevated temperatures without significant loss of the reagent due to evaporation.[1] It also facilitates its removal by distillation during product purification. |
| Density | 0.853 g/mL at 25 °C | Important for volume-to-mass conversions in experimental setups.[1] |
| Viscosity | ~1.6 cP at 25 °C | Its low viscosity makes it easy to handle, transfer, and mix with other reagents. |
| Solubility | Miscible with common organic solvents (e.g., ethanol, ether, benzene). | Allows for its use in a wide range of solvent systems, enhancing its versatility in various synthetic protocols. |
| Refractive Index | ~1.409 at 20 °C | A useful parameter for quality control and identification of the pure compound. |
| Reactivity | Highly sensitive to moisture; reacts vigorously with oxidizing agents. | This high reactivity is the cornerstone of its utility. The boron-oxygen bond is susceptible to cleavage, enabling tributyl borate to act as a source of boron for new material formation. Its moisture sensitivity necessitates handling under inert and dry conditions.[1] |
Reactivity and Mechanistic Insights
The key to tributyl borate's role in material synthesis lies in the reactivity of its boron-oxygen bonds. The boron atom in tributyl borate is electron-deficient, making it a Lewis acid and susceptible to nucleophilic attack. This is particularly evident in its reaction with water, a process known as hydrolysis.
Hydrolysis: Tributyl borate readily reacts with water to form boric acid and butanol. This reaction is the fundamental first step in the sol-gel synthesis of borosilicate glasses. The hydrolysis rate can be controlled by factors such as temperature, pH, and the water-to-alkoxide ratio, allowing for precise manipulation of the resulting material's structure and properties.
Figure 1: Hydrolysis of tributyl borate.
Transesterification and Condensation: In the presence of other alkoxides, such as tetraethyl orthosilicate (TEOS), tributyl borate can undergo transesterification reactions. Following hydrolysis, the resulting hydroxyl groups can participate in condensation reactions with other hydrolyzed species (e.g., Si-OH) to form B-O-Si linkages, which are the building blocks of borosilicate glasses.
Part 2: Applications in Material Synthesis: Protocols and Causality
The physicochemical properties of tributyl borate directly translate into its diverse applications in material synthesis. Its ability to act as a soluble and reactive source of boron makes it a precursor of choice for various advanced materials.
Sol-Gel Synthesis of Borosilicate Glasses
The sol-gel process is a versatile method for producing glasses and ceramics with high purity and homogeneity at relatively low temperatures. Tributyl borate is a key precursor in the synthesis of borosilicate glasses, prized for their low coefficient of thermal expansion and chemical resistance.
Causality: The controlled hydrolysis and co-condensation of tributyl borate with a silica precursor like TEOS allows for the formation of a homogeneous B-O-Si network at the molecular level. The butoxy groups of tributyl borate are readily hydrolyzed, and the resulting B-OH groups can then condense with Si-OH groups from hydrolyzed TEOS. The choice of tributyl borate is advantageous due to its liquid form, miscibility with common solvents and silica precursors, and its controlled reactivity.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Tributyl borate
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
Procedure:
-
In a clean, dry flask under a nitrogen atmosphere, mix TEOS and tributyl borate in the desired molar ratio with absolute ethanol.
-
In a separate beaker, prepare a solution of deionized water, ethanol, and the chosen catalyst (HCl for acid catalysis or NH₃ for base catalysis).
-
Slowly add the water-ethanol-catalyst solution to the alkoxide solution with vigorous stirring.
-
Continue stirring the mixture. The solution (sol) will gradually increase in viscosity.
-
Pour the sol into a suitable mold and seal it to allow for gelation and aging. The time for gelation will vary depending on the specific composition and reaction conditions.
-
After aging, the wet gel is dried under controlled conditions (e.g., slow solvent evaporation) to produce a xerogel or aerogel.
-
The dried gel is then heat-treated (calcined) to remove residual organics and densify the material into a borosilicate glass.
Figure 2: Sol-gel workflow for borosilicate glass.
Synthesis of Boron Nitride (BN) Nanomaterials
Boron nitride is a material with exceptional thermal and chemical stability. While various methods exist for its synthesis, tributyl borate can serve as a boron precursor in reactions with a nitrogen source, such as ammonia, at elevated temperatures.
Causality: The reactivity of the B-O bonds in tributyl borate allows for their cleavage and subsequent reaction with ammonia to form B-N bonds. The organic byproducts (butanol) can be readily removed at the high temperatures required for BN synthesis. This route offers a potentially more manageable and lower-temperature alternative to using solid boron sources.
Materials:
-
Tributyl borate
-
Ammonia (gas)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Place tributyl borate in a suitable reaction vessel within a tube furnace.
-
Purge the furnace with an inert gas to remove air and moisture.
-
Heat the furnace to the desired reaction temperature (typically >900 °C) under the inert gas flow.
-
Once the temperature is stable, switch the gas flow from inert to ammonia.
-
Maintain the reaction temperature and ammonia flow for a specified duration to allow for the complete reaction of tributyl borate.
-
After the reaction is complete, switch the gas flow back to the inert gas and allow the furnace to cool to room temperature.
-
The resulting white powder is boron nitride, which can be collected for characterization.
Preparation of Boronic Acids and Esters
Tributyl borate is a crucial reagent in organic synthesis for the preparation of boronic acids and their esters. These compounds are vital intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.
Causality: The electrophilic nature of the boron atom in tributyl borate makes it susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction forms a boronate ester, which can then be hydrolyzed to yield the corresponding boronic acid. The butyl groups are good leaving groups in this context.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Tributyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Reaction with Tributyl Borate: Cool the Grignard solution in an ice-salt bath. Slowly add a solution of tributyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below 0 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Then, carefully pour the reaction mixture into a beaker containing ice and a dilute solution of hydrochloric acid with vigorous stirring.
-
Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture).
Figure 3: Synthesis of phenylboronic acid.
Part 3: Characterization of Materials Synthesized from Tributyl Borate
The properties of materials derived from tributyl borate are critically dependent on their structure, composition, and morphology. A suite of analytical techniques is employed to thoroughly characterize these materials.
Structural Analysis: X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystallographic structure of a material. For materials synthesized from tributyl borate:
-
Borosilicate Glasses: XRD patterns will typically show a broad, amorphous halo, confirming the glassy, non-crystalline nature of the material.
-
Boron Nitride: XRD is used to identify the crystalline phase of BN (e.g., hexagonal, cubic) and to estimate the crystallite size and strain.
Morphological and Compositional Analysis: Electron Microscopy (SEM and TEM)
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology of the synthesized materials, revealing information about particle size, shape, and aggregation.
-
Transmission Electron Microscopy (TEM): Offers even higher resolution imaging, allowing for the visualization of the internal structure, lattice fringes in crystalline materials, and the distribution of nanoparticles. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), TEM can also provide elemental composition information.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation. For materials derived from tributyl borate:
-
Borosilicate Glasses: FTIR spectra will show characteristic absorption bands corresponding to B-O-Si, Si-O-Si, and B-O-B linkages, confirming the incorporation of boron into the silica network.
-
Boron Nitride: The FTIR spectrum of hexagonal BN exhibits two characteristic strong absorption peaks corresponding to the B-N stretching and B-N-B bending vibrations.
Part 4: Safety and Handling of Tributyl Borate
As a reactive chemical, proper handling and storage of tributyl borate are essential to ensure laboratory safety.
-
Moisture Sensitivity: Tributyl borate is highly sensitive to moisture and will readily hydrolyze upon contact with water or humid air.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). All handling should be performed in a dry environment, such as a glove box or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling tributyl borate.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Fire Hazard: Tributyl borate is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.
-
Disposal: Dispose of tributyl borate and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Tributyl borate is a versatile and valuable precursor in the field of material synthesis. Its well-defined physicochemical properties, particularly its reactivity and solubility, provide a foundation for the controlled synthesis of a wide range of advanced materials, including borosilicate glasses, boron nitride, and essential organic intermediates. A thorough understanding of its properties, coupled with carefully designed experimental protocols and rigorous characterization, enables researchers and scientists to harness the full potential of this important boron-containing compound.
References
-
JSC Aviabor. (n.d.). Tributyl borate. Retrieved from [Link]
- Bannister, W. J. (1928). Normal tributyl borate. U.S. Patent No. 1,668,797. Washington, DC: U.S.
-
Chemcasts. (n.d.). tributyl borate (CAS 688-74-4) Properties. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl borate, 98%. Retrieved from [Link]
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PubChem. (n.d.). Tributyl borate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of Tributyl Borate in Material Science. Retrieved from [Link]
- Google Patents. (n.d.). CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent.
- Google Patents. (n.d.). CN1718580A - Preparation technology of phenyl boronic acid.
Sources
Molecular structure and bonding characteristics of tributyl borate
Technical Monograph: Tributyl Borate
Molecular Structure, Bonding Characteristics, and Synthetic Applications [1][2][3]
Executive Summary
Tributyl borate (TBB), also known as tri-n-butyl borate (CAS 688-74-4), is a trivalent organoboron ester characterized by a trigonal planar geometry and significant Lewis acidity.[2][3][4] Unlike its hydrocarbon analogues, TBB exhibits unique reactivity driven by the electron-deficient boron center, making it a critical intermediate in the synthesis of boronic acids (Suzuki-Miyaura coupling precursors), a catalyst in organic transformations, and a functional additive in polymer and electrolyte systems. This guide provides a rigorous analysis of its molecular architecture, physicochemical profile, and handling protocols for high-precision research environments.[2][3]
Molecular Architecture & Bonding
Geometric Configuration
The core of the tributyl borate molecule features a boron atom bonded to three oxygen atoms in a trigonal planar geometry (
-
Bond Lengths: The B-O bond length in alkyl borates typically ranges from 1.36 to 1.38 Å .[2][3] This is significantly shorter than a standard single B-O bond (approx.[2][3] 1.47 Å), indicating partial double-bond character.[1][2][3]
-
Steric Factors: The three n-butyl groups extend from the oxygen atoms. While they provide some steric shielding, they are flexible enough to allow nucleophilic attack at the boron center, contributing to the molecule's hydrolytic instability.[2]
Electronic Characteristics: The Lewis Acidity Paradox
The reactivity of TBB is defined by the competition between two electronic effects:
-
Lewis Acidity (Inductive Effect): The boron atom has a vacant
orbital orthogonal to the bonding plane, making it an electron-pair acceptor (Lewis acid).[2][3] -
-Backbonding (Mesomeric Effect): The lone pair electrons on the adjacent oxygen atoms can donate electron density into the empty boron
-orbital ( back-donation).[2][3]
Expert Insight: While this back-bonding stabilizes the molecule compared to trialkylboranes (
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 230.15 g/mol | |
| Physical State | Colorless liquid | Low viscosity |
| Boiling Point | 230–235 °C | High boiling point due to molecular weight, not H-bonding |
| Density | 0.853 g/mL (25 °C) | Less dense than water |
| Refractive Index | ||
| Solubility | Soluble in alcohols, ethers, hydrocarbons | Decomposes in water |
| Flash Point | ~93 °C (Closed Cup) | Combustible |
Reactivity & Hydrolysis Mechanism
The most critical handling parameter for TBB is its sensitivity to moisture.[2][3] Hydrolysis is not merely a degradation pathway but a competitive reaction in many synthetic applications.
Hydrolysis Mechanism
The reaction proceeds via a nucleophilic attack of water on the empty
DOT Diagram: Hydrolysis Pathway
Caption: Stepwise hydrolysis of tributyl borate driven by the coordination of water to the Lewis acidic boron center.
Transesterification
TBB undergoes facile transesterification with higher boiling alcohols or diols (e.g., pinacol), a property utilized to synthesize specific boronic esters for drug development.[2][3]
Synthesis & Purification Protocol
Objective: Synthesis of high-purity Tributyl Borate via Azeotropic Distillation. Scale: Laboratory (0.5 – 1.0 mol).
Reagents
-
Boric Acid (
): 1.0 eq[2][3] -
n-Butanol (
): 3.5 eq (Excess required to drive equilibrium)[2][3] -
Solvent: Excess butanol acts as the solvent and azeotropic agent.[2][3]
Protocol Steps
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure the system is purged with nitrogen.[2][3]
-
Charging: Add Boric Acid (61.8 g, 1 mol) and n-Butanol (259 g, 3.5 mol) to the flask.
-
Reflux: Heat the mixture to vigorous reflux. The reaction produces water, which forms a heterogeneous azeotrope with butanol (boiling point ~92°C).[2][3]
-
Water Removal: The azeotrope condenses into the Dean-Stark trap.[2][3] The lower aqueous layer is drained, while the upper organic layer (butanol) overflows back into the reactor.[5]
-
Completion: Continue reflux until water generation ceases (theoretical yield: ~54 mL water).
-
Purification:
-
Storage: Store under inert atmosphere (Ar or
) in a desiccator.
Trustworthiness Check: The disappearance of the solid boric acid and the cessation of water collection in the Dean-Stark trap are visual indicators of reaction completion.
Applications in Drug Development & Materials
Precursor for Suzuki-Miyaura Coupling Agents
TBB is a primary source of boron for synthesizing arylboronic acids.[2][3]
-
Workflow: Aryl halides (Ar-X) are lithiated (Ar-Li) and then reacted with TBB.[2][3] The resulting boronate complex is hydrolyzed to yield Ar-B(OH)
.[2][3] -
Significance: This pathway is fundamental in medicinal chemistry for creating biaryl scaffolds found in drugs like Losartan and Valsartan .[2][3]
Boron Neutron Capture Therapy (BNCT)
Research investigates TBB derivatives as delivery vectors for
Polymer & Electrolyte Additive
-
Electrolytes: TBB acts as an anion receptor in Lithium-ion batteries, solubilizing
and enhancing conductivity.[2][3] -
Mechanism: The Boron center complexes with
, reducing ion pairing and increasing free concentration.[2][3]
References
-
Molecular Structure & Bonding
-
Synthesis Protocol
-
Hydrolysis Kinetics
-
Safety & Toxicology
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of Tributyl Borate in Polar vs. Non-Polar Organic Solvents
Introduction: Understanding the Versatility of Tributyl Borate
Tributyl borate ([CH₃(CH₂)₃O]₃B), a significant organoboron compound, serves as a crucial intermediate and reagent in a multitude of chemical processes, from the synthesis of boronic acids to its application as a dehydrating agent.[1] Its efficacy in these applications is intrinsically linked to its behavior in various solvent systems. This guide provides a comprehensive exploration of the solubility of tributyl borate in both polar and non-polar organic solvents, offering theoretical underpinnings, practical experimental validation, and a foundational understanding for researchers, scientists, and drug development professionals.
At its core, the principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle posits that substances with similar molecular polarities and intermolecular forces will readily dissolve in one another. The molecular structure of tributyl borate, therefore, is the key to unlocking its solubility characteristics.
Molecular Structure and Polarity of Tributyl Borate
Tributyl borate possesses a central boron atom bonded to three butoxy groups. The geometry around the boron atom is trigonal planar. While the individual Boron-Oxygen and Carbon-Oxygen bonds have some polarity due to differences in electronegativity, the symmetrical arrangement of the three large, non-polar butyl chains results in a molecule with an overall low polarity. The long hydrocarbon tails of the butyl groups dominate the molecular character, rendering it significantly non-polar.
This predominantly non-polar nature is the primary determinant of its solubility behavior. It is important to note that tributyl borate is sensitive to moisture and readily hydrolyzes in the presence of water to form boric acid and butanol.[2] Consequently, this guide will focus exclusively on its solubility in organic solvents under anhydrous conditions.
Diagram of Tributyl Borate's Molecular Structure:
Caption: Molecular structure of tributyl borate.
Solubility Profile: A Qualitative and Quantitative Perspective
Based on its molecular structure, tributyl borate is expected to exhibit high solubility in a wide range of organic solvents. The large, non-polar butyl groups can readily interact with the hydrocarbon chains of non-polar solvents through van der Waals forces. While the borate ester core has some polar character, it is shielded by the bulky alkyl groups, allowing for favorable interactions with many polar solvents as well.
Numerous sources confirm that tributyl borate is "miscible with common organic liquids" and specifically soluble in solvents such as methanol, ethanol, and benzene.[3][4][5] The term "miscible" implies that the two liquids can be mixed in any proportion to form a homogeneous solution.
Table 1: Solubility of Tributyl Borate in Various Organic Solvents
| Solvent | Solvent Type | Reported Solubility |
| Methanol | Polar Protic | Soluble / Miscible[3][4][5] |
| Ethanol | Polar Protic | Soluble / Miscible[3][4][5] |
| Benzene | Non-Polar | Soluble / Miscible[3][4] |
| Diethyl Ether | Polar Aprotic | Very Soluble[4] |
| Acetone | Polar Aprotic | Miscible with common organic liquids[3] |
| Hexane | Non-Polar | Miscible with common organic liquids[3] |
| Toluene | Non-Polar | Miscible with common organic liquids[3] |
Experimental Protocol for Determining Miscibility
To quantitatively assess the solubility or confirm the miscibility of tributyl borate in a specific organic solvent, a straightforward experimental protocol can be employed. This method relies on visual inspection for the formation of a single, homogeneous phase.
Materials and Equipment:
-
Tributyl borate (anhydrous)
-
Selected organic solvents (anhydrous, high purity)
-
Graduated cylinders or pipettes
-
Glass vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Controlled temperature environment (e.g., water bath), if necessary
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is clean and dry to prevent hydrolysis of the tributyl borate.
-
Initial Miscibility Test:
-
In a clean, dry vial, add a known volume of the organic solvent (e.g., 5 mL).
-
To this, add an equal volume of tributyl borate (5 mL).
-
Cap the vial and vortex or stir the mixture for 1-2 minutes.
-
Visually inspect the mixture. If it is a clear, single phase with no cloudiness or separation, the two liquids are miscible at this ratio.[6]
-
-
Testing a Range of Proportions: To confirm complete miscibility, prepare a series of mixtures with varying volume ratios of tributyl borate to the solvent. For example:
-
1:9 (tributyl borate:solvent)
-
3:7
-
5:5
-
7:3
-
9:1
-
-
Observation: For each mixture, cap the vial, mix thoroughly, and allow it to stand for a few minutes. Observe if two distinct layers form or if the solution remains a single, clear phase.
-
Data Recording: Record the observations for each ratio. If all ratios result in a single homogeneous phase, the liquids can be considered miscible.
-
Influence of Temperature (Optional): If a specific operating temperature is relevant, perform the miscibility tests at that temperature by placing the vials in a controlled temperature bath.
Diagram of the Miscibility Determination Workflow:
Caption: Workflow for determining the miscibility of tributyl borate.
Theoretical Interpretation of Solubility Behavior
The high solubility of tributyl borate in both polar and non-polar organic solvents can be explained by the interplay of intermolecular forces.
Diagram of Intermolecular Interactions:
Caption: Intermolecular forces driving solubility.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces at play are London dispersion forces (a type of van der Waals force). The long butyl chains of tributyl borate interact favorably with the hydrocarbon chains of the non-polar solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions, leading to high solubility or miscibility.
-
In Polar Solvents (e.g., Ethanol, Acetone): While polar solvents have stronger dipole-dipole interactions, the large non-polar component of tributyl borate can still interact favorably through dipole-induced dipole and dispersion forces. The polar borate ester core can have some interaction with the polar solvent molecules. For smaller, less polar alcohols like ethanol, the hydrocarbon portion of the alcohol can interact with the butyl groups of tributyl borate, further promoting solubility.
Conclusion and Field-Proven Insights
This technical guide has established that tributyl borate exhibits broad solubility in both polar and non-polar organic solvents, a characteristic primarily attributed to its unique molecular structure. The presence of large, non-polar butyl groups facilitates strong van der Waals interactions with non-polar solvents, while the overall molecular size and the presence of a borate ester core allow for favorable interactions with a range of polar organic solvents, often leading to complete miscibility.
For professionals in research and drug development, this broad solubility profile makes tributyl borate a versatile choice as a reagent and intermediate. The provided experimental protocol for determining miscibility offers a reliable method for verifying its behavior in novel or complex solvent systems, ensuring predictable and reproducible results in experimental design and process scale-up.
References
- JSC Aviabor.
- Sigma-Aldrich.
- CymitQuimica.
- National Institute of Standards and Technology.
- ChemicalBook.
- Cognitive Market Research.
- Google Patents.
- Alfa Chemistry.
- Sinochem Nanjing Corporation.
- PubChem.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- Sigma-Aldrich.
- Science Projects. Explore the Mixing Behavior of Liquids.
- ResearchGate.
- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course.
- ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006) | Download Table.
- CDN. SOLUBILITY & MISCIBILITY.
- YouTube. Miscibility and Solubility Experiments.
- Chemistry LibreTexts. 11.3 Alcohols, Acids, and Esters.
- Wikipedia. Miscibility.
- Google Patents. US4066682A - Transesterification of borate esters for producing secondary alcohols.
- ResearchGate.
Sources
- 1. Tributyl borate | JSC Aviabor [jsc-aviabor.com]
- 2. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]
- 3. Tributyl borate | 688-74-4 [chemicalbook.com]
- 4. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tributyl Borate | 688-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Miscibility - Wikipedia [en.wikipedia.org]
Tributyl borate CAS 688-74-4 chemical safety data and toxicity profile
Executive Summary
Tributyl borate (TBB) is a versatile organoboron reagent widely employed in pharmaceutical synthesis for Suzuki-Miyaura cross-coupling precursors, as a Lewis acid catalyst, and in the preparation of borohydride reducing agents. While often perceived as a simple solvent-like ester, its safety profile is complex due to its rapid hydrolytic instability .
Upon exposure to moisture, TBB decomposes instantly into n-butanol and boric acid .[1] Consequently, its toxicological profile is a composite of solvent narcosis (from n-butanol) and reproductive toxicity (from boric acid). This guide synthesizes the physicochemical behavior of TBB with rigorous handling protocols to ensure data integrity and personnel safety in drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data aggregates experimental values critical for process design and hazard assessment.
| Property | Value | Relevance to Safety |
| CAS Number | 688-74-4 | Unique Identifier |
| IUPAC Name | Tributyl borate | - |
| Molecular Formula | C₁₂H₂₇BO₃ | - |
| Molecular Weight | 230.15 g/mol | Stoichiometric calculations |
| Physical State | Colorless liquid | - |
| Boiling Point | 230–235 °C (760 mmHg) | High boiler; difficult to remove by standard rotavap |
| Flash Point | 93 °C (Closed Cup) | Combustible (Class IIIA) |
| Density | 0.856 g/mL (25 °C) | Floats on water (during initial contact) |
| Hydrolytic Stability | Extremely Unstable | Decomposes instantly in moist air/water |
| Vapor Pressure | ~0.5 mmHg (25 °C) | Low volatility, but hydrolysis products are volatile |
The Hydrolysis Paradigm: A Mechanistic Safety View
To understand the toxicity of Tributyl Borate, one must understand its fate in the physiological and environmental context. TBB is not a persistent toxicant; it is a pro-toxicant that delivers a boric acid load.
Reaction Kinetics
The hydrolysis reaction is exothermic and driven by the high oxophilicity of boron:
-
Implication for Inhalation: Inhaling TBB vapors in humid air results in the deposition of boric acid in the respiratory tract and systemic absorption of n-butanol.
-
Implication for Spills: A spill on a wet floor will generate slippery n-butanol and solid boric acid precipitate, creating a mixed chemical/slip hazard.
Visualization of Metabolic Fate
The following diagram illustrates the divergence of toxicity pathways following exposure.
Figure 1: Metabolic fate and toxicity divergence of Tributyl Borate. Note the dual hazard: solvent narcosis and reproductive toxicity.
Toxicological Profile
Acute Toxicity
The acute toxicity of TBB is generally considered low, but this is misleading if the hydrolysis products are ignored.
-
Oral (LD50): ~2150 mg/kg (Mouse).[1][2] Note: This is comparable to the weighted toxicity of its hydrolysis products.
-
Dermal (LD50): >2000 mg/kg (Rabbit).[3][4][5] Minimal absorption through intact skin, though n-butanol can defat skin causing dermatitis.
-
Inhalation: Irritating to mucous membranes. The hydrolysis releases n-butanol vapors (respiratory irritant) and boric acid dust (particulate irritant).
Chronic & Reproductive Toxicity (The Critical Hazard)
Regulatory Status: TBB is effectively treated as a Reproductive Toxicant (Category 1B) under GHS/CLP regulations due to the boric acid metabolite.
-
Mechanism: Boric acid accumulates in the testes, disrupting spermiation. In developmental models, high boron exposure is linked to fetal skeletal malformations.
-
Thresholds: The NOAEL (No Observed Adverse Effect Level) for boron-related reproductive effects in rats is approximately 17.5 mg B/kg/day.[6]
-
Safety Factor: Researchers of childbearing potential must handle TBB with the same rigor as primary reproductive toxins.
Occupational Hygiene & Experimental Protocols
Engineering Controls
-
Primary: TBB must be handled in a fume hood or glovebox .
-
Moisture Control: Because TBB degrades the moment it touches moist air, maintaining an inert atmosphere (Nitrogen or Argon) is essential not just for safety, but for experimental success . Degraded reagent leads to failed Suzuki couplings due to stoichiometry errors.
Protocol: Safe Quenching & Waste Disposal
Many accidents occur during the "quenching" of boron reagents. The following protocol ensures controlled hydrolysis.
Objective: Safely neutralize excess Tributyl Borate after a reaction.
-
Preparation:
-
Cool the reaction mixture to 0°C.
-
Prepare a 10% aqueous Ammonium Chloride (
) solution or dilute HCl (if acid-stable).
-
-
Controlled Addition:
-
Phase Separation:
-
The boric acid will largely partition into the aqueous layer.
-
Caution: If the concentration is high, boric acid may precipitate as a white solid, potentially clogging stopcocks. Add more water to solubilize if necessary.
-
-
Disposal:
-
Aqueous Layer: Dispose of as Heavy Metal/Inorganic Waste (due to Boron content restrictions in many jurisdictions).
-
Organic Layer: Dispose of as Solvent Waste (n-Butanol).
-
Workflow Visualization
Figure 2: Safe handling workflow emphasizing moisture exclusion and segregated waste streams.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12712, Tributyl borate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Tributyl borate - Toxicological Information.[1] Retrieved from [Link]
- Bolt, H. M., et al. (2020).Toxicology of boron and its compounds: Current data and evaluation. Archives of Toxicology. (Contextual reference for Boric Acid reprotoxicity).
Sources
- 1. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. milliardsupport.gorgias.help [milliardsupport.gorgias.help]
- 5. labs.allinahealth.org [labs.allinahealth.org]
- 6. Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyl borate | 688-74-4 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Lewis acid character of tributyl borate in catalytic processes
Technical Guide & Application Note
Executive Summary
In the landscape of Lewis acid catalysis, Tributyl Borate (TBB,
This guide details the mechanistic underpinnings of TBB’s catalytic behavior, specifically its utility in selective hydrocarbon oxidation (Bashkirov oxidation) and direct amidation . It provides researchers with the rationale to select TBB when substrate sensitivity or selectivity—rather than raw reaction rate—is the priority.
Part 1: Mechanistic Foundation
The "Masked" Lewis Acid
The central paradox of borate esters is that they possess a vacant
-
Electronic Damping: The oxygen atoms adjacent to boron donate electron density into the empty
-orbital. This resonance stabilization lowers the electrophilicity of the boron center. -
Steric Modulation: The tributyl chains provide a significant steric bulk compared to trimethyl borate (TMB). This shielding prevents the coordination of bulky nucleophiles while allowing smaller, oxygen-rich species (like hydroperoxides or carboxylic acids) to bind.
Quantifying Lewis Acidity (Gutmann-Beckett Method)
To place TBB in context, we utilize the Gutmann-Beckett Acceptor Number (AN), derived from the
| Lewis Acid Species | Acceptor Number (AN) | Character |
| ~78 - 82 | Super Lewis Acid: Aggressive, activates C-F bonds. | |
| ~50 - 55 | Strong: Standard for Friedel-Crafts, polymerization. | |
| ~23 | Weak: Significant back-bonding. | |
| < 20 (Est.) | Mild/Steric: Lower acidity due to butyl shielding. |
Implication: TBB is too weak to strip halides or activate strong bonds but is strong enough to coordinate with hard oxygen nucleophiles (ROOH, RCOOH). This is the basis of its selectivity.
Electronic Activation Pathway
The following diagram illustrates how TBB transitions from a "masked" state to an active catalytic species upon substrate binding.
Figure 1: Activation of Tributyl Borate. The substrate must overcome the internal resonance stabilization to coordinate with the boron center.
Part 2: Primary Application – Selective Oxidation (Bashkirov Type)
The most industrially significant application of TBB is in the Bashkirov oxidation of alkanes (e.g., cyclohexane to cyclohexanol). Without a catalyst, radical oxidation yields a mixture of alcohol, ketone, and ring-opened acids. TBB traps the intermediate alkyl hydroperoxide, preventing its degradation into a ketone.
The Selectivity Mechanism
-
Radical Propagation: Alkane (
) reacts with to form alkyl hydroperoxide ( ). -
Borate Interception: TBB acts as a Lewis acid trap. It coordinates with
. -
Non-Radical Decomposition: Instead of homolytic cleavage (which produces
Ketone), the borate complex facilitates a rearrangement to a borate ester ( ). -
Hydrolysis: The borate ester is hydrolyzed to release the alcohol (
) and boric acid (which is recycled).
Experimental Protocol: Bench-Scale Cyclohexane Oxidation
Note: This protocol simulates the industrial process using standard laboratory glassware. Safety: Work in a fume hood; cyclohexane is flammable.
Materials:
-
Cyclohexane (Reagent Grade)
-
Tributyl Borate (Catalyst, 5 mol%)
-
tert-Butyl Hydroperoxide (TBHP, 70% aq. solution) – Initiator
-
Oxygen balloon or sparge line
Workflow:
-
Charge: In a 3-neck round bottom flask equipped with a reflux condenser and gas inlet, add 50 mL Cyclohexane and 1.5 mL Tributyl Borate.
-
Initiation: Add 0.1 mL TBHP to initiate the radical chain.
-
Oxidation: Heat the mixture to mild reflux (81°C). Bubble oxygen (or air) slowly through the solution.
-
Monitoring: Monitor reaction via GC-FID every 30 minutes. Look for the formation of Cyclohexyl Borate (often hydrolyzes on column) or quench aliquots with water to detect Cyclohexanol.
-
Selectivity Check: Compare the Alcohol:Ketone (A:K) ratio. A reaction without TBB typically yields 1:1. With TBB, the ratio should shift to >5:1 (favoring alcohol).
-
Workup: Cool to room temperature. Add 10 mL water and stir vigorously for 20 minutes (Hydrolysis of borate esters). Separate the organic layer.
Figure 2: The Selectivity Cycle. TBB intercepts the hydroperoxide, diverting the pathway away from ketone formation.
Part 3: Secondary Application – Direct Amidation
While fluorinated borates (e.g.,
Mechanism: Activation by Coordination
TBB activates the carboxylic acid by coordinating to the carbonyl oxygen or the hydroxyl group, increasing the electrophilicity of the carbonyl carbon and facilitating amine attack.
Protocol: Green Direct Amidation
Reaction: Benzoic Acid + Benzylamine
Parameters:
-
Stoichiometry: 1:1 Acid:Amine
-
Catalyst: Tributyl Borate (10 mol%)
-
Solvent: Toluene or Xylene (High boiling point required for water removal)[2]
-
Water Removal: Dean-Stark apparatus (Critical)
Step-by-Step:
-
Setup: Equip a 100 mL round bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Add Benzoic Acid (10 mmol), Benzylamine (10 mmol), and TBB (1 mmol) into 40 mL Toluene.
-
Reflux: Heat to vigorous reflux (110°C). The reaction relies on the removal of water to drive the equilibrium.
-
Note: TBB may partially hydrolyze, but the active species (boric acid/boroxine derivatives) remain catalytic.
-
-
Duration: Reflux for 12–24 hours. (Fluorinated borates might finish in 4 hours; TBB is slower).
-
Purification: Cool. Wash with 1M HCl (remove unreacted amine) and sat.
(remove unreacted acid). Evaporate solvent to yield the amide.
Part 4: Handling & Self-Validating Checks
Moisture Sensitivity (The Hydrolysis Trap)
TBB hydrolyzes rapidly upon contact with ambient moisture.
-
Validation: Before use, check the liquid. It should be clear and colorless. Cloudiness indicates boric acid precipitation.
-
Storage: Store under nitrogen or argon. Seal with Parafilm.
Data Summary Table
| Feature | Tributyl Borate (TBB) | Trimethyl Borate (TMB) | Boric Acid |
| Boiling Point | 230°C | 68°C | N/A (Solid) |
| Lewis Acidity | Low (Steric Shielding) | Moderate | Low |
| Hydrolysis Rate | Fast | Very Fast | N/A |
| Primary Use | High-temp Oxidation/Amidation | Low-temp Synthesis | Precursor |
| Advantage | High BP allows reflux >100°C | Volatile, easy removal | Cheap, Green |
References
-
Bashkirov Oxidation Mechanism: Bashkirov, A. N., & Kamzolkin, V. V. (1959). Synthesis of Higher Aliphatic Alcohols by Direct Oxidation of Paraffinic Hydrocarbons. World Petroleum Congress.
-
Borate Ester Induced Decomposition (Mechanism): Wolf, P. F., & McKeon, J. E. (1975).[3] Mechanisms of the borate ester induced decomposition of alkyl hydroperoxides. The Journal of Organic Chemistry, 40(12), 1722-1727. [Link]
-
Lewis Acidity of Borate Esters (Gutmann-Beckett Context): Beckett, M. A., et al. (2007). Lewis acidity in boron chemistry: A quantitative study using the Gutmann-Beckett method. Dalton Transactions. [Link]
-
Borate Catalyzed Amidation: Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines.[2][4][5][6] Organic Syntheses, 89, 432-437. (Note: Describes the general borate/boric acid activation class). [Link]
-
Comparative Borate Catalysis: Marcelli, T. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie. [Link]
Sources
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Electrochemical Window & Interfacial Dynamics of Tributyl Borate (TBB)
Topic: Electrochemical Window of Tributyl Borate for Battery Applications Content Type: Technical Whitepaper Audience: Researchers, Senior Material Scientists, Battery Engineers
Executive Summary: The Lewis Acid Advantage
In high-voltage Lithium-Ion Battery (LIB) architectures, the electrochemical stability window (ESW) of an electrolyte is rarely a static property of the bulk solvent. It is a dynamic boundary defined by interfacial passivation. Tributyl Borate (TBB) serves not merely as a solvent component but as a functional electrolyte additive (typically 0.5–1.0 wt%).
Its primary utility lies in extending the anodic stability of carbonate-based electrolytes up to 4.9V vs. Li/Li⁺ (enabling 5V-class spinels like
The Electrochemical Window: Quantitative Analysis
Unlike inert solvents (e.g., PC, EC) which rely on intrinsic thermodynamic stability, TBB operates via sacrificial interfacial engineering .
A. Oxidative Limit (Anodic Stability)
-
Intrinsic Oxidation Potential: ~4.5 V vs. Li/Li⁺ (on Pt/Glassy Carbon).[1]
-
Functional Stability: Up to 4.9 V vs. Li/Li⁺ .
-
Mechanism:[2][3][4][5][6] TBB oxidizes preferentially to carbonate solvents at the cathode surface, forming a boron-rich Cathode Electrolyte Interphase (CEI). This film is electronically insulating but ionically conductive, preventing the continuous oxidation of the bulk electrolyte (EC/DMC) at voltages exceeding 4.5V.
-
B. Reductive Limit (Cathodic Stability)
-
Reduction Onset: ~1.0 V – 1.5 V vs. Li/Li⁺.
-
Role: TBB participates in the initial formation of the Solid Electrolyte Interphase (SEI) on graphitic anodes.
C. Comparative Data Table
| Parameter | Standard Electrolyte (1M | With Tributyl Borate (0.5 wt%) | Impact |
| Oxidative Onset | ~4.3 V vs. Li/Li⁺ | ~4.5 V (Film formation onset) | Forms protective CEI |
| Max Functional Voltage | 4.5 V (High degradation) | 4.9 V (Stable cycling) | Enables LNMO cathodes |
| Thermal Stability | Degradation > 50°C | Stable > 60°C | Inhibits |
| Interfacial Resistance | Increases rapidly at HV | Stabilized | Scavenges resistive LiF |
Mechanism of Action: Anion Receptor Theory
The "Electrochemical Window" of TBB is inextricably linked to its chemical functionality as a Lewis Acid Anion Receptor .
Stabilization
In standard electrolytes,
TBB Action: The boron center in TBB (Lewis Acid) complexes with the
LiF Dissolution
The accumulation of insulating
Visualization of Signaling Pathway
The following diagram illustrates the dual-protection mechanism of TBB at the cathode interface.
Caption: TBB acts as an anion receptor to solubilize resistive LiF and forms a protective CEI layer that inhibits solvent decomposition.
Experimental Protocol: Determining the ESW
To validate the electrochemical window of TBB in your specific matrix, do not rely on literature values alone. Use this self-validating Linear Sweep Voltammetry (LSV) protocol.
Objective
Determine the precise oxidative decomposition potential of TBB compared to the baseline solvent.
Materials
-
Working Electrode (WE): Platinum (Pt) disk (inert benchmark) or Al foil (practical cathode collector).
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal (
).[1] -
Electrolytes:
-
Control: 1.0 M
in EC/EMC (3:7).[1] -
Test: Control + 1.0 wt% TBB.
-
Methodology
-
Cell Assembly: Assemble 3-electrode Swagelok cells or coin cells in an Ar-filled glovebox (
ppm). -
OCV Rest: Allow cells to rest for 6 hours to stabilize the Open Circuit Voltage (OCV).
-
LSV Scan (Oxidation):
-
Scan from OCV to 6.0 V vs. Li/Li⁺ .
-
Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset currents).
-
Validation: The onset of oxidation is defined as the voltage where current density exceeds 0.02 mA/cm² .
-
-
CV Scan (Reduction/Reversibility):
-
Perform Cyclic Voltammetry (CV) on a separate Graphite/Li half-cell.[1]
-
Range: 3.0 V
0.01 V 3.0 V. -
Look for reduction peaks between 1.5 V and 0.8 V (indicative of TBB reduction/SEI formation).
-
Workflow Diagram
Caption: Step-by-step workflow for experimentally validating the electrochemical stability window of TBB.
References
-
Huang, T., et al. "The effect of tributyl borate on electrochemical performance at an elevated temperature of high-voltage LiNi0.5Mn1.5O4 cathode." Journal of Power Sources.
-
Reddy, V. P., et al. "Boron-Based Anion Receptors in Lithium-Ion and Metal-Air Batteries." Scholars' Mine / Missouri S&T.
-
Wang, Y., et al. "Oxidative stability and reaction mechanism of lithium bis(oxalate)borate as a cathode film-forming additive."[2] RSC Advances.
-
U.S. Borax. "Borates in Batteries: Technical Guide." U.S. Borax Technical Resources.
-
Bhat, S., et al. "Electrochemical Potential Window of Battery Electrolytes: The HOMO-LUMO Misconception." BatteryDesign.net.
Sources
- 1. Evaluation of Alternative Lithium Salts for High‐Voltage Lithium Ion Batteries: Higher Relevance of Plated Li Morphology Than the Amount of Electrode Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stability and reaction mechanism of lithium bis(oxalate)borate as a cathode film-forming additive for lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. borax.com [borax.com]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
Methodological & Application
Application Notes: Tributyl Borate as a High-Performance Electrolyte Additive for High-Voltage Lithium-Ion Batteries
Introduction: The High-Voltage Challenge in Lithium-Ion Batteries
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of high-voltage cathode materials, such as lithium nickel manganese oxide (LiNi₀.₅Mn₁.₅O₄) and lithium cobalt oxide (LiCoO₂), capable of operating at potentials exceeding 4.5V versus Li/Li⁺.[1] However, this push to higher voltages introduces significant challenges, primarily the instability of conventional carbonate-based electrolytes. At these elevated potentials, the electrolyte undergoes oxidative decomposition on the cathode surface, leading to a cascade of detrimental effects: continuous consumption of the electrolyte, formation of a resistive solid electrolyte interphase (SEI) on the anode, transition metal dissolution from the cathode, and overall rapid capacity fading and impedance growth.[2][3]
Electrolyte additives present a cost-effective and highly impactful strategy to mitigate these issues. An ideal additive should preferentially oxidize on the cathode surface before the bulk electrolyte, forming a stable and ionically conductive cathode-electrolyte interphase (CEI). This protective layer acts as a barrier, preventing further electrolyte decomposition and preserving the integrity of the cathode material.[4] Tributyl borate (TBB), a boron-based organic compound, has emerged as a promising additive to enhance the performance and stability of high-voltage LIBs.[5][6]
The Role and Mechanism of Tributyl Borate (TBB)
Tributyl borate's efficacy as a high-voltage electrolyte additive stems from its unique electrochemical properties and its ability to form a robust protective film on the cathode surface.
2.1. Preferential Oxidation and CEI Formation:
Theoretical calculations and experimental evidence suggest that TBB has a lower oxidation potential than common carbonate solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC).[5] This allows TBB to be preferentially oxidized on the cathode surface during the initial charging cycles. The oxidation of TBB leads to the formation of a thin, uniform, and less resistive CEI layer.[5] This TBB-derived film is rich in boron-containing species and acts as a physical and electrical barrier, effectively suppressing the continuous decomposition of the carbonate solvent at high voltages.[2][5]
2.2. Suppression of Transition Metal Dissolution:
A critical failure mechanism in high-voltage cathodes, particularly those containing manganese, is the dissolution of transition metal ions into the electrolyte.[3] These dissolved ions can migrate to the anode and poison the solid electrolyte interphase (SEI), leading to increased impedance and capacity loss. The protective CEI formed by TBB helps to mitigate this issue by physically hindering the contact between the electrolyte and the cathode active material, thereby suppressing the dissolution of nickel and manganese ions.[5]
2.3. Scavenging of Harmful Species:
Boron-based additives are known for their ability to scavenge harmful species within the electrolyte, such as hydrogen fluoride (HF), which can form from the decomposition of the LiPF₆ salt in the presence of trace water.[7][8] HF is highly corrosive and can attack both the cathode and anode, leading to severe degradation. The electron-deficient boron center in TBB can interact with and neutralize these detrimental species, further enhancing the overall stability of the battery system.[9]
Performance Enhancements with Tributyl Borate
The addition of a small amount of TBB to the electrolyte can lead to significant improvements in the electrochemical performance of high-voltage lithium-ion batteries.
| Performance Metric | Without TBB | With TBB (0.5 - 1.0 vol%) | Source |
| Discharge Capacity Retention | 36.6 mAh g⁻¹ (50th cycle, 55°C) | 99.4 mAh g⁻¹ (50th cycle, 55°C) | [5] |
| Rate Capability (3C) | 84 mAh g⁻¹ | 96 mAh g⁻¹ | [5] |
| Interfacial Impedance | Higher, increases with cycling | Lower, more stable with cycling | [5] |
Experimental Protocols
4.1. Electrolyte Preparation with Tributyl Borate
Objective: To prepare a carbonate-based electrolyte containing a specific concentration of tributyl borate for use in high-voltage lithium-ion cell assembly.
Materials:
-
Battery-grade lithium hexafluorophosphate (LiPF₆)
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC)
-
Battery-grade dimethyl carbonate (DMC)
-
Tributyl borate (TBB, anhydrous, ≥99%)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Protocol:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent mixture. For a common formulation, mix EC, EMC, and DMC in a 1:1:1 weight ratio. Ensure the solvents are thoroughly mixed using a magnetic stirrer.
-
Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the desired molar concentration (e.g., 1.0 M). Continue stirring until the salt is completely dissolved. This is the baseline electrolyte.
-
Additive Incorporation: To a known volume of the baseline electrolyte, add the calculated volume of TBB to achieve the target concentration (e.g., 0.5 vol%). For example, to prepare 100 mL of electrolyte with 0.5 vol% TBB, add 0.5 mL of TBB to 99.5 mL of the baseline electrolyte.
-
Homogenization: Stir the final electrolyte solution for at least 2-4 hours to ensure complete homogenization of the additive.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox, protected from light.
Causality: The use of a glovebox is critical as TBB and LiPF₆ are sensitive to moisture.[10][11] TBB can hydrolyze, and LiPF₆ can decompose in the presence of water to form HF, which is detrimental to battery performance.
4.2. Electrochemical Characterization of TBB-Containing Cells
Objective: To evaluate the electrochemical performance of high-voltage lithium-ion cells assembled with TBB-containing electrolyte compared to a baseline.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄) coated on aluminum foil
-
Lithium metal anode
-
Celgard separator
-
Baseline electrolyte (e.g., 1.0 M LiPF₆ in EC:EMC:DMC)
-
TBB-containing electrolyte
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocol:
-
Cell Assembly: Inside the glovebox, assemble CR2032 coin cells in a cathode/separator/anode configuration. Use the baseline electrolyte for control cells and the TBB-containing electrolyte for test cells.
-
Formation Cycles: Subject the assembled cells to 2-3 formation cycles at a low C-rate (e.g., C/20) within the desired voltage window (e.g., 3.5 - 4.9 V for LiNi₀.₅Mn₁.₅O₄). This step is crucial for the initial formation of a stable CEI.
-
Galvanostatic Cycling: Perform long-term cycling at a moderate C-rate (e.g., C/2 or 1C) at a controlled temperature (e.g., 25°C or an elevated temperature like 55°C).[5] Record the discharge capacity and coulombic efficiency for each cycle.
-
Rate Capability Test: After a set number of cycles, perform a rate capability test by cycling the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 3C).[5]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the EIS of the cells at different states of charge and after a certain number of cycles. The frequency range can be from 100 kHz to 0.01 Hz. This will provide information about the charge transfer resistance and the interfacial impedance.[5]
Safety and Handling Considerations
Tributyl borate is a flammable liquid and is sensitive to moisture.[10] It should be handled in a well-ventilated area, preferably within a fume hood or glovebox. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. TBB can react vigorously with oxidizing materials.[10]
Conclusion
Tributyl borate serves as a highly effective electrolyte additive for improving the performance and stability of high-voltage lithium-ion batteries. Its ability to preferentially oxidize and form a stable, protective cathode-electrolyte interphase is key to its success. This TBB-derived layer suppresses electrolyte decomposition, mitigates transition metal dissolution, and ultimately leads to enhanced capacity retention, improved rate capability, and longer cycle life, particularly at elevated temperatures. The protocols outlined in this note provide a framework for the preparation and evaluation of TBB-containing electrolytes, enabling researchers to further explore and optimize its application in next-generation high-energy-density lithium-ion batteries.
References
-
Effect of Tributyl Borate on Electrochemical Performance at an Elevated Temperature of High-Voltage LiNiMnO Cathode. AMERICAN ELEMENTS ®. Available at: [Link]
-
Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive - CDN. Available at: [Link]
-
Tributyl borate as a novel electrolyte additive to improve high voltage stability of lithium cobalt oxide in carbonate-based electrolyte - ResearchGate. Available at: [Link]
-
Tris(trimethylsilyl) borate as electrolyte additive to improve performance of lithium-ion batteries | Request PDF - ResearchGate. Available at: [Link]
-
Identifying lithium difluoro(oxalate)borate as a multifunctional electrolyte additive to enable high-voltage Li4Ti5O12 lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Triallyl Borate as an Effective Separator/Cathode Interphase Modifier for Lithium-ion Batteries. Available at: [Link]
-
Unlocking the Potential: Applications of Tributyl Borate in Material Science. Available at: [Link]
-
Trimethyl borate and triphenyl borate as electrolyte additives for LiFePO4 cathode with enhanced high temperature performance | Request PDF - ResearchGate. Available at: [Link]
-
Borate-Based Compounds as Mixed Polyanion Cathode Materials for Advanced Batteries - Semantic Scholar. Available at: [Link]
-
Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PMC - NIH. Available at: [Link]
-
Elucidating the Effect of Borate Additive in High-Voltage Electrolyte for Li-Rich Layered Oxide Materials | LESC. Available at: [Link]
-
Tributyl borate | C12H27BO3 | CID 12712 - PubChem. Available at: [Link]
-
An electrolyte additive for the improved high voltage performance of LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Review of Boron Compounds in Lithium Batteries: Electrolyte, Anode, Cathode, Separator, and Battery Thermal Management System - Preprints.org. Available at: [Link]
-
Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PubMed. Available at: [Link]
-
Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries - ADDI. Available at: [Link]
-
Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature - MDPI. Available at: [Link]
-
A novel cathode interphase formation methodology by preferential adsorption of a borate-based electrolyte additive - PMC - NIH. Available at: [Link]
-
Enhancing safety in lithium-ion batteries with additive-based liquid electrolytes - CDC Stacks. Available at: [Link]
-
Impact of Triethyl Borate on the Performance of 5 V Spinel/Graphite Lithium-Ion Batteries. Available at: [Link]
-
Effect of lithium borate coating on the electrochemical properties of LiCoO2 electrode for lithium-ion batteries - ResearchGate. Available at: [Link]
-
Stabilizing the cathode–electrolyte interphase and promoting Na+ desolvation by a tris(trimethylsiloxy)borate additive for sodium-ion batteries - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Properties of trifluoromethylated lithium borates for lithium-ion battery electrolytes. Available at: [Link]
-
Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode - ResearchGate. Available at: [Link]
-
A promising bulky anion based lithium borate salt for lithium metal batteries - Chemical Science (RSC Publishing). Available at: [Link]
-
Hydroborate Solid-State Lithium Battery with High-Voltage NMC811 Cathode - ETH Zurich Research Collection. Available at: [Link]
-
Trimethyl borate as an electrolyte additive for high potential layered cathode with concurrent improvement of rate capability and cyclic stability | Request PDF - ResearchGate. Available at: [Link]
-
Strategies For Improving the Safety of Lithium-Ion Batteries. Available at: [Link]
-
Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jecst.org [jecst.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lescmeng.ai [lescmeng.ai]
- 9. researchgate.net [researchgate.net]
- 10. Tributyl borate | 688-74-4 [chemicalbook.com]
- 11. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Tributyl Borate Catalyzed Synthesis of Pharmaceutical Intermediates
[1]
Executive Summary
Tributyl borate (TBB, CAS 688-74-4) is an underutilized yet highly effective Lewis acid catalyst and reagent in the synthesis of complex pharmaceutical intermediates.[1] Unlike harsh mineral acids (HCl, H₂SO₄) or expensive transition metal catalysts, TBB offers a mild, "green" alternative that often operates under solvent-free conditions.[1][2] This guide details the application of TBB in the Biginelli multicomponent reaction for dihydropyrimidinone synthesis and direct esterification/transesterification protocols.
Key Advantages[1][3][4][5]
Mechanism of Action
The catalytic efficacy of tributyl borate stems from the electron-deficient boron center, which acts as a Lewis acid. In the presence of carbonyl compounds (aldehydes, ketones, or
Mechanistic Pathway: Carbonyl Activation[3]
-
Coordination:
coordinates to the carbonyl oxygen of the aldehyde or -keto ester.[2] -
Activation: This lowers the LUMO energy of the carbonyl, making it susceptible to nucleophilic attack (e.g., by urea or enolates).[2]
-
Hydrolysis/Turnover: In the presence of water (generated during condensation), TBB can partially hydrolyze to species like
or boric acid, which can also act as Brønsted acids, creating a dual catalytic system.[1][2]
Figure 1: Lewis acid activation cycle of Tributyl Borate in carbonyl condensation reactions.
Application Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) , a scaffold found in calcium channel blockers (e.g., Monastrol) and antihypertensive agents. TBB acts as an efficient catalyst, replacing traditional strong acids that often lead to side reactions.[2]
Materials
-
Aldehyde: Benzaldehyde (or substituted derivative, 10 mmol)[2]
- -Keto Ester: Ethyl acetoacetate (10 mmol)[2]
-
Catalyst: Tributyl borate (1.0 - 1.5 mmol, 10-15 mol%)
-
Solvent: None (Solvent-free) or Ethanol (if solubilization is difficult)[2]
Step-by-Step Methodology
-
Charge Reactor: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Catalyst Addition: Add tributyl borate (1.0 mmol) via syringe under an inert atmosphere (nitrogen) to prevent premature hydrolysis.
-
Reaction: Heat the mixture to 100–110 °C with vigorous stirring. The mixture will initially be a slurry and become a homogenous melt.
-
Note: If using ethanol, reflux at 80 °C.[2]
-
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 3:7). Reaction is typically complete in 30–60 minutes .[2]
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solidifying melt into crushed ice (50 g).
-
Stir for 10-15 minutes to precipitate the solid product.
-
-
Purification: Filter the crude solid and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain pure DHPM.[2]
Expected Results
-
Yield: 85–95%
-
Purity: >98% (by HPLC)
-
Appearance: White to pale yellow crystalline solid.[2]
Application Protocol 2: Catalyst-Free Esterification of Carboxylic Acids
TBB can serve as a dual reagent/catalyst for the esterification of pharmaceutical carboxylic acid intermediates. It acts as a dehydrating agent and butyl source, driving the equilibrium toward ester formation without adding external acids.
Materials
-
Carboxylic Acid: Drug intermediate (e.g., Benzoic acid derivative, 10 mmol)
-
Reagent: Tributyl borate (10 mmol)[2]
-
Solvent: None (Neat)
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (optional) and a reflux condenser.
-
Addition: Add the carboxylic acid (10 mmol) and tributyl borate (10 mmol).
-
Reaction: Heat the mixture to 120–130 °C .
-
Completion: The reaction is complete when the mixture becomes heterogeneous due to boric acid precipitation (approx. 2–4 hours).
-
Workup:
-
Isolation: Dry over
and concentrate in vacuo.
Figure 2: Workflow for the TBB-mediated esterification of carboxylic acids.[1][2]
Comparative Data: TBB vs. Traditional Catalysts[2][3]
The following table highlights the efficiency of TBB in the Biginelli synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one compared to conventional catalysts.
| Catalyst | Loading (mol%) | Conditions | Time (h) | Yield (%) | Notes |
| Tributyl Borate | 10 | Solvent-free, 100°C | 0.5 | 92 | Green, easy workup |
| HCl (Conc.)[1][2] | Stoichiometric | Ethanol, Reflux | 4.0 | 75 | Corrosive, lower yield |
| Stoichiometric | Ethanol, Reflux | 3.5 | 70 | Harsh, side reactions | |
| 10 | Acetonitrile, Reflux | 2.5 | 85 | Expensive metal | |
| Boric Acid | 20 | Ethanol, Reflux | 1.5 | 88 | Slower than TBB |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst hydrolysis due to moisture | Ensure reagents are dry; store TBB under nitrogen/argon.[1][2] |
| Incomplete Reaction | Insufficient temperature | Increase temperature to 110°C to ensure melt phase homogeneity. |
| Product Oiling Out | Impurities in starting material | Recrystallize aldehyde before use; use ethanol for workup instead of water.[2] |
| Boric Acid Contamination | Incomplete washing | Ensure thorough washing of the crude solid with water (Boric acid is water-soluble).[2] |
Safety & Handling
-
Moisture Sensitivity: TBB hydrolyzes rapidly in air to form boric acid and n-butanol.[2] Store in a tightly sealed container, preferably under inert gas.
-
Flammability: TBB is combustible (Flash point ~93°C).[2] Keep away from open flames.
-
Toxicity: Handle with gloves and safety glasses.[2] n-Butanol (hydrolysis product) is an irritant.[2]
-
Disposal: Hydrolyze with excess water and dispose of as organic waste containing alcohols and boric acid.[2]
References
-
Sigma-Aldrich.[2][10] Tributyl borate Product Information. Retrieved from [2]
-
Royal Society of Chemistry.[2] Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions. Green Chemistry. Retrieved from [1][2]
-
Sphinxsai.[2] Synthesis and Characterization of Some 3,4-Dihydropyrimidine-2-ones Using Tributylborate as a Catalyst. International Journal of ChemTech Research. Retrieved from
-
National Institutes of Health (NIH).[2] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from
-
GuideChem.[2] Tributyl borate Properties and Applications. Retrieved from
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents [patents.google.com]
- 8. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tributyl borate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application of tributyl borate as a flame retardant additive in epoxy resins
Application Note: Tributyl Borate (TBB) as a Synergistic Flame Retardant Additive in Epoxy Resins [1]
Executive Summary
Tributyl borate (TBB) represents a class of organoboron flame retardants (FR) that function through a condensed-phase mechanism.[1] Unlike halogenated retardants that scavenge radicals in the gas phase, TBB promotes the formation of a vitreous borate glass (
However, the effective utilization of TBB is often hindered by its high hydrolytic instability. This guide provides a rigorous protocol for the anhydrous incorporation of TBB into epoxy systems (DGEBA/Amine), ensuring that the additive functions as a network modifier rather than a defect generator.
Scientific Foundation & Mechanism
Chemical Interaction: Transesterification
TBB is not merely an inert filler; it is a reactive additive.[1] Upon exposure to the secondary hydroxyl groups formed during the epoxy-amine ring-opening reaction, TBB undergoes transesterification.
-
Reaction:
-
Impact: This chemically tethers the boron atom to the polymer backbone, preventing migration and leaching over time.
Thermal Degradation Mechanism
-
Low Temperature (<200°C): TBB acts as a plasticizer, slightly lowering the glass transition temperature (
).[1] -
Decomposition (300°C - 450°C):
-
Endothermic Dehydration: TBB degrades to release boric acid and butanol.[1] The vaporization of butanol removes heat (heat sink effect).[1]
-
Glass Formation: Boric acid dehydrates to form boron trioxide (
).[1] This melts at ~450°C, flowing over the char to form a hermetic glassy seal.[1] -
Catalytic Charring: Boric acid acts as a Lewis acid, catalyzing the dehydration of the epoxy network into a crosslinked carbon char rather than volatile hydrocarbons.
-
Mechanism Visualization
Figure 1: Thermal degradation and protective mechanism of Tributyl Borate in epoxy systems.[1]
Experimental Protocol: Anhydrous Incorporation
Objective: Incorporate 5-10 wt% TBB into Diglycidyl Ether of Bisphenol A (DGEBA) without inducing hydrolysis or void formation.
Materials:
-
Hardener: Jeffamine D-230 or DDM (Diaminodiphenylmethane).[1]
-
Additive: Tributyl Borate (TBB), >98% purity.[1]
-
Equipment: Vacuum oven, overhead stirrer, nitrogen line.
Step-by-Step Methodology
1. Pre-Conditioning (CRITICAL STEP)
-
Rationale: TBB hydrolyzes rapidly in the presence of moisture to form boric acid precipitates, which act as stress concentrators.
-
Protocol: Dry the DGEBA resin in a vacuum oven at 80°C for 2 hours to remove trace moisture.[1] Ensure the mixing vessel is flushed with dry nitrogen.[1]
2. Sol-Gel Mixing (The "Cold Blend" Technique)
-
Protocol:
3. Hardener Addition & Degassing [2]
-
Protocol:
4. Curing Cycle Optimization
-
Rationale: Rapid heating can cause the butanol byproduct (from transesterification) to boil, creating voids.[1] A stepped cure is required.[1]
-
Protocol:
-
Stage 1 (Gelation): 80°C for 2 hours. (Low temp minimizes volatilization).[1]
-
Stage 2 (Cure): 120°C for 2 hours.
-
Stage 3 (Post-Cure): 150°C for 1 hour.
-
Workflow Visualization
Figure 2: Anhydrous processing workflow for TBB-modified epoxy resins.[1]
Representative Performance Data
The following table summarizes the expected performance shifts when adding 10 wt% TBB to a standard DGEBA/DDM system.
| Parameter | Test Standard | Neat Epoxy | Epoxy + 10% TBB | Impact Analysis |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 21-22% | 27-29% | Significant improvement; material becomes self-extinguishing in air.[1] |
| UL-94 Rating | ASTM D3801 | Fail (Burns) | V-1 / V-0 | Rating depends on sample thickness and synergistic additives (e.g., P/N).[1] |
| Peak Heat Release Rate (pHRR) | Cone Calorimetry | ~1100 kW/m² | ~750 kW/m² | 30-40% reduction due to glassy layer formation.[1] |
| Glass Transition ( | DSC | 150°C | 135°C | Slight plasticization effect due to flexible butyl chains.[1] |
| Char Yield (at 700°C) | TGA ( | 12% | 22-25% | Boron catalyzes carbonization, doubling the residual char.[1] |
Expert Troubleshooting & Tips
-
The "Cloudy Resin" Problem:
-
Void Formation:
-
Synergy for V-0 Rating:
References
-
Mechanism of Boron-Based FR: Wang, B. et al.[1] "Thermal degradation and flame retardance of epoxy resins containing boron and silicon."[1] Polymer Degradation and Stability, 2011.[1] [1]
-
Borate Ester Synthesis & Hydrolysis: Niu, M. et al.[1] "Synthesis and hydrolysis stability study of novel benzotriazole borate derivative." Materials Letters, 2013.[1] [1]
-
Synergistic Effects: Dogan, M. et al.[1] "Flame retardancy of boron containing epoxy resins."[1][2][3][4][5] Polymers for Advanced Technologies, 2014.[1]
-
Tributyl Borate Properties: PubChem Database, Compound CID 12712.[1]
Sources
- 1. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 4. Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic [mdpi.com]
- 5. dro.deakin.edu.au [dro.deakin.edu.au]
Using tributyl borate as a dehydrating agent in organic synthesis
Title: Technical Guide: Tributyl Borate (TBB) as a Dehydrating Agent in Organic Synthesis & Polymer Chemistry
Executive Summary
Tributyl borate (TBB, CAS: 688-74-4) is a mild, liquid-phase dehydrating agent utilized to scavenge moisture in water-sensitive formulations and drive equilibrium-limited condensation reactions. Unlike solid desiccants (molecular sieves) or highly reactive metal hydrides, TBB functions through a homogeneous hydrolysis mechanism, converting water into boric acid and n-butanol. This guide details the mechanistic grounding, optimal application protocols, and safety considerations for using TBB effectively in drug development and polymer engineering.
Mechanism of Action
The utility of TBB relies on its thermodynamic instability in the presence of water. It acts as a "chemical sponge," consuming water via hydrolysis.
The Hydrolysis Equation:
Key Mechanistic Features:
-
Stoichiometry: One mole of TBB consumes up to three moles of water.
-
Byproducts:
-
n-Butanol: A neutral organic solvent (BP: 117.7°C). In many organic syntheses, the release of butanol is chemically benign or can be used as a co-solvent.
-
Boric Acid: Often precipitates out of non-polar organic solvents, driving the reaction forward (Le Chatelier's principle) and facilitating removal via filtration.
-
-
Kinetics: Hydrolysis is rapid (minutes) in homogeneous solution but can be rate-limited by steric hindrance in viscous polymer matrices.
DOT Diagram: Hydrolysis Pathway & Scavenging Cycle
Caption: Figure 1. The chemical pathway of water scavenging by Tributyl Borate. The irreversible precipitation of boric acid in non-polar solvents drives the dehydration efficiency.
Comparative Analysis: TBB vs. Other Agents
TBB is not a universal replacement for all drying agents. It is specifically selected when solid handling is difficult (e.g., viscous resins) or when acidic byproducts are tolerated.
| Feature | Tributyl Borate (TBB) | Triethyl Orthoformate (TEOF) | Molecular Sieves (3Å/4Å) |
| Physical State | Liquid | Liquid | Solid (Beads/Powder) |
| Water Capacity | High (3 mol H₂O / mol TBB) | Low (1 mol H₂O / mol TEOF) | Moderate (Physical adsorption) |
| Byproducts | Boric Acid (Solid), Butanol | Formate ester, Ethanol | None (Physical trap) |
| Acidity | Mildly Acidic (Lewis Acid) | Neutral | Slightly Basic (usually) |
| Best Use Case | PU Sealants, Imine Synthesis | Acetal formation, sensitive synthesis | Solvent storage, ultra-low ppm |
Application Protocols
Protocol A: In-Situ Water Scavenging for Condensation Reactions
Application: Synthesis of Imines (Schiff Bases) or Esters where water removal drives yield.
Reagents:
-
Amine substrate (1.0 eq)
-
Carbonyl substrate (1.0 eq)
-
Tributyl Borate (0.35 – 0.40 eq) [Note: 0.33 eq is stoichiometric, excess ensures dryness]
-
Solvent: Anhydrous Toluene or DCM.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine and carbonyl compound in the chosen solvent under an inert atmosphere (
or Ar). -
Baseline Check: If available, take a T0 aliquot for NMR or IR to establish the starting ratio.
-
Addition: Add TBB via syringe.
-
Expert Insight: Do not add TBB all at once if the reaction is highly exothermic. Dropwise addition is preferred for scale-up.
-
-
Reaction: Stir at reflux (for toluene) or room temperature (for reactive substrates).
-
Observation: As water is generated by the condensation, TBB hydrolyzes. You may observe a white precipitate (boric acid) forming if the solvent is non-polar (e.g., Hexane/Toluene).
-
-
Work-up:
-
Cool the mixture.
-
Filtration: Filter off the boric acid precipitate through a celite pad.
-
Evaporation: Remove the solvent and the n-butanol byproduct under reduced pressure.
-
Note: TBB has a high boiling point (~230°C). If excess TBB was used, it will remain in the oil. Use column chromatography or selective precipitation to remove residual borate.
-
Self-Validating Check:
-
Visual: Appearance of white precipitate indicates water capture.
-
Analytical:
H NMR analysis of the crude mixture should show the characteristic triplets of n-butanol (approx. 3.6 ppm and 0.9 ppm), confirming the scavenger has activated.
Protocol B: Moisture Scavenging in Polyurethane (PU) Pre-polymers
Application: Preventing CO₂ bubbling (foaming) in isocyanate-based coatings/adhesives.
Context: Water reacts with isocyanates (
Methodology:
-
Loading: Determine the water content of the polyol/resin component via Karl Fischer titration (e.g., 0.1% w/w).
-
Calculation: Calculate the stoichiometric requirement of TBB.
-
MW
= 18 g/mol ; MW TBB = 230.15 g/mol . -
Theoretical Mass Ratio:
parts TBB per 1 part water. -
Recommendation: Use a safety factor of 1.5x to 2x (approx. 6-9 parts TBB per part water).
-
-
Incorporation: Add TBB to the polyol component (Part A) before mixing with the isocyanate (Part B).
-
Critical Warning: Do not add TBB directly to pure isocyanate during long-term storage, as minor transesterification can occur over months.
-
-
De-gassing: Mix under vacuum for 20 minutes to remove trapped air and allow TBB to scavenge dissolved moisture.
DOT Diagram: Condensation Reaction Workflow
Caption: Figure 2. Decision tree for using TBB in condensation synthesis. The visual cue of precipitation serves as a process checkpoint.
Safety & Handling (MSDS Summary)
-
Hazards: TBB is a combustible liquid (Flash point ~93°C).[1][2] It is irritating to skin and eyes.[1][2][3]
-
Moisture Sensitivity: Keep containers tightly sealed under nitrogen. TBB hydrolyzes in humid air, forming crusts of boric acid on the bottle cap.
-
Compatibility:
-
Compatible: Toluene, Xylene, DCM, Polyols.
-
Incompatible: Strong acids (accelerates decomposition), aqueous bases, strong oxidizers.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12712, Tributyl borate. Retrieved from [Link]
-
Organic Syntheses. n-Butyl Borate Preparation and Hydrolysis. Coll. Vol. 2, p. 106 (1943). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Tributyl Borate for Uniform Sol-Gel Coatings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sol-gel coatings. This guide provides in-depth troubleshooting advice and frequently asked questions to help you master the use of tributyl borate as a precursor, ensuring the creation of uniform and defect-free sol-gel films. Our focus is on explaining the "why" behind the experimental choices, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses common questions about the role and behavior of tributyl borate in sol-gel formulations.
1. What is the primary function of tributyl borate in a sol-gel system?
Tributyl borate serves as a boron precursor in the sol-gel synthesis of borate-based or borosilicate glasses and ceramics.[1] Upon hydrolysis and condensation reactions, it forms a network of boron-oxygen bonds, integrating into the final glass structure. Boron incorporation can significantly alter the material's properties, including its thermal stability, chemical durability, and bioactivity.[2][3]
2. How does tributyl borate's reactivity impact the sol-gel process?
Alkyl borates like tributyl borate are known for their rapid hydrolysis rates, especially when compared to silicon alkoxides such as tetraethyl orthosilicate (TEOS).[4] This high reactivity means that the gelation process can be difficult to control, potentially leading to non-uniform coatings. Unlike silica-based sol-gel systems, catalysts are often not necessary for borate sol-gel synthesis due to this rapid hydrolysis.[4]
3. How does the concentration of tributyl borate affect the final coating?
The concentration of tributyl borate directly influences several properties of the resulting sol-gel coating:
-
Structural Integrity: The amount of boron incorporated into the glass network can affect its coordination and overall structure.[3]
-
Surface Properties: Increasing the borate content can lead to a decrease in the specific surface area of the glass after calcination.[2]
-
Dissolution Behavior: The concentration of borate can control the ion dissolution rate of the glass, which is a critical factor in biomedical applications.[2]
-
Gelation Kinetics: Higher concentrations of tributyl borate can accelerate gelation, which may lead to a more disordered and potentially less uniform coating if not properly controlled.
4. What are typical starting concentration ranges for tributyl borate?
The optimal concentration of tributyl borate is highly dependent on the specific application and the other precursors in the sol. It is often determined as a molar ratio relative to other components, such as silica precursors in borosilicate systems. It is crucial to consult literature specific to your material system for appropriate starting ranges.
5. Can tributyl borate be used in aqueous sol-gel systems?
While tributyl borate readily hydrolyzes in the presence of water, controlling the reaction in a purely aqueous system can be challenging. Often, a co-solvent system, such as an alcohol, is used to mediate the hydrolysis and condensation reactions, allowing for more controlled gel formation.
Troubleshooting Guide for Uniform Sol-Gel Coatings
Achieving a uniform sol-gel coating requires careful control over the formulation and deposition process. The rapid reactivity of tributyl borate can be a source of several common coating defects. This guide provides a systematic approach to troubleshooting these issues.
| Observed Defect | Probable Cause(s) Related to Tributyl Borate | Recommended Solutions & Scientific Rationale |
| Cracking or Crazing | Excessive Film Thickness and Stress: A high concentration of tributyl borate can lead to rapid gelation and shrinkage during drying, causing internal stresses that exceed the film's tensile strength.[5] | 1. Reduce Tributyl Borate Concentration: This will slow down the hydrolysis and condensation rates, allowing for a more relaxed and less stressed gel network to form. 2. Decrease Coating Thickness: Apply thinner layers per coating cycle. This can be achieved by increasing the withdrawal speed in dip-coating or reducing the solution flow rate in spin-coating.[6] 3. Slower Drying/Curing: A more gradual solvent removal and curing process allows the gel network to accommodate shrinkage with less stress.[5][6] |
| Peeling or Delamination | Poor Adhesion and High Interfacial Stress: Rapid gelation at the substrate interface, promoted by a high tributyl borate concentration, can lead to a stressed and poorly adhered film. | 1. Optimize Tributyl Borate Concentration: A lower concentration may promote more favorable interactions with the substrate surface before the bulk of the film gels. 2. Substrate Surface Preparation: Ensure the substrate is scrupulously clean and, if appropriate, pre-treat the surface to enhance wetting and chemical bonding with the sol. 3. Introduce an Adhesion-Promoting Layer: A thin, slower-gelling primer layer with a lower tributyl borate concentration may improve adhesion. |
| Haze or Opacity | Uncontrolled Precipitation or Phase Separation: The rapid hydrolysis of tributyl borate can lead to the formation of large, light-scattering particles within the sol before a continuous gel network is formed. This can also be indicative of phase separation in multi-component systems. | 1. Decrease Tributyl Borate Concentration: This will favor more controlled, homogeneous nucleation and growth of the gel network. 2. Adjust Solvent System: Using a more polar solvent can sometimes improve the solubility of the hydrolyzed species and prevent precipitation. 3. Modify the pH: For borosilicate systems, adjusting the pH can modulate the relative hydrolysis rates of the silicon and boron precursors, leading to a more homogeneous network. |
| Uneven Thickness (Sagging or "Coffee Rings") | Low Sol Viscosity and Inappropriate Drying Conditions: While not solely due to tributyl borate, its influence on gelation kinetics plays a role. If the sol viscosity is too low and the gel time is too long, the liquid film can flow before setting, leading to unevenness.[7] | 1. Increase Sol Viscosity (Carefully): This can be achieved by aging the sol to allow for some initial polymerization before coating. However, this must be balanced to avoid premature gelation. 2. Control the Drying Environment: Rapid drying from the edges can lead to the "coffee ring" effect. A solvent-saturated atmosphere during the initial stages of drying can promote more uniform evaporation. |
| Porous or Soft Coating | Incomplete Condensation or Low Cross-linking Density: While rapid hydrolysis is characteristic of tributyl borate, insufficient time or inappropriate conditions for the subsequent condensation reactions can result in a poorly cross-linked, porous, and mechanically weak film.[5] | 1. Optimize Curing Protocol: Ensure the curing temperature and time are sufficient to drive the condensation reactions to completion.[6] 2. Adjust Tributyl Borate Concentration: The boron content can influence the final density of the material. Experiment with different concentrations to find the optimal balance for your desired properties.[2] |
Experimental Protocol: Preparation of a Borosilicate Sol-Gel Coating
This protocol provides a general framework for preparing a borosilicate sol-gel coating, with an emphasis on the controlled addition of tributyl borate.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Tributyl borate (TBB)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) (0.1 M)
Procedure:
-
Initial Hydrolysis of TEOS: In a clean, dry flask, mix TEOS with ethanol in a 1:4 molar ratio. Stir the solution vigorously.
-
Acidic Water Addition: Separately, prepare a solution of deionized water and 0.1 M HCl. The molar ratio of water to TEOS should be carefully controlled (a common starting point is 2:1). Add this acidic water solution dropwise to the TEOS/ethanol mixture while stirring.
-
Pre-hydrolysis: Allow the TEOS solution to stir for at least 60 minutes at room temperature. This pre-hydrolysis step is crucial for allowing the slower-reacting TEOS to partially hydrolyze before the addition of the highly reactive tributyl borate.
-
Tributyl Borate Addition: Add the desired amount of tributyl borate to the pre-hydrolyzed silica sol. The addition should be done dropwise with vigorous stirring to ensure immediate and uniform dispersion.
-
Sol Aging: Allow the final sol to age for a predetermined amount of time (e.g., 24 hours) in a sealed container at a constant temperature. Aging allows for the initial stages of polymerization and viscosity increase, which can be critical for achieving a uniform coating.
-
Coating Deposition: The prepared sol can be used for dip-coating, spin-coating, or spray-coating onto a properly cleaned substrate.
-
Drying and Curing: The coated substrate should be dried at a low temperature (e.g., 60-80 °C) to remove the solvent, followed by a higher temperature curing (calcination) step to densify the film and form the final borosilicate glass. The specific temperatures and ramp rates will depend on the substrate and the desired final properties.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common defects in sol-gel coatings where tributyl borate is a key component.
Caption: Troubleshooting workflow for tributyl borate-based sol-gel coatings.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. scottbader.com [scottbader.com]
- 6. Single- and Multilayer Build-Up of an Antibacterial Temperature- and UV-Curing Sol–Gel System with Atmospheric Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Six Common Gel Coat Issues - American Composites Manufacturers Association [acmanet.org]
Techniques for removing residual tributyl borate from reaction mixtures
Subject: Advanced Protocols for the Removal of Tributyl Borate [B(OBu)₃] from Reaction Mixtures Document ID: TSC-BOR-002 Last Updated: February 4, 2026 Distribution: Chemical Development, Process Chemistry, Analytical Sciences
Executive Summary & Problem Scope
The Issue: Residual Tributyl Borate (TBB) is a persistent impurity often encountered during the synthesis of boronic acids (via trapping of lithiated species with trialkyl borates) or as a byproduct in Suzuki-Miyaura couplings.
Why it is difficult to remove:
-
Hydrolysis Equilibrium: TBB hydrolyzes to Boric Acid (
) and -Butanol, but this reaction is reversible. In organic solvents, the equilibrium favors the ester. -
Boiling Point: TBB has a high boiling point (
), making simple distillation destructive to sensitive products. -
Solubility Profile: TBB is highly soluble in organic solvents (DCM, EtOAc, THF), causing it to co-extract with your target molecule during standard aqueous workups.
-
Chromatographic Streaking: Boron species interact strongly with silanols on silica gel, leading to broad peaks that contaminate product fractions.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest and most effective removal technique for your specific substrate.
Figure 1: Decision tree for selecting the appropriate borate removal technique based on product stability and type.
Technical Protocols
Method A: The Methanol Transesterification (The "Volatile Azeotrope" Technique)
Best For: General organic products; removing bulk TBB; robust substrates.
Mechanism: This method exploits Le Chatelier’s principle. By adding excess methanol, you force the heavy tributyl ester to exchange alkoxy groups, forming trimethyl borate (TMB). TMB forms a low-boiling azeotrope with methanol (
Step-by-Step Workflow:
-
Concentrate: Remove the reaction solvent (THF, Ether, etc.) to a crude oil/residue.
-
Dissolve: Redissolve the residue in Methanol (approx. 10 mL per gram of crude).
-
Evaporate: Concentrate the mixture on a rotary evaporator (
bath).-
Observation: The distillate will contain the volatile TMB/MeOH azeotrope.
-
-
Repeat: Repeat steps 2 and 3 at least three times .
-
Why? Each cycle shifts the equilibrium further, removing more boron.
-
-
Remove Butanol: The residue now contains your product and
-Butanol (released from TBB).-
Removal: Use high vacuum (< 1 mbar) or azeotrope the butanol with water/heptane if the product allows.
-
Validation Data:
| Species | Boiling Point | Solubility | Fate in Method A |
|---|
| Tributyl Borate |
Method B: The Sorbitol Chelation Wash (The "Phase Transfer" Technique)
Best For: Labile products; large scale where multiple evaporations are impractical; final polishing. Mechanism: Sugar alcohols with cis-diol units (Sorbitol, Mannitol) form hyper-stable, water-soluble "spiro" complexes with boron. This dramatically increases the partition coefficient of boron into the aqueous phase, stripping it from the organic layer.
Step-by-Step Workflow:
-
Prepare Solution: Prepare a 10% w/v aqueous D-Sorbitol solution.
-
Dissolve: Dissolve your crude reaction mixture in a non-polar organic solvent (Ether, DCM, or EtOAc).
-
Extract: Wash the organic layer vigorously with the Sorbitol solution (3
volumes).-
Tip: Agitate for at least 2–3 minutes per wash to allow complexation kinetics to occur.
-
-
Standard Wash: Follow with a brine wash to remove residual sugar/water.
-
Dry & Concentrate: Dry over
and concentrate.
Scientific Grounding:
The stability constant (
Method C: Chromatographic Cleanup (Silica Gel Modification)
Best For: Final purification when trace boron causes streaking. Mechanism: Boron species act as Lewis acids and bind to the Lewis basic silanol groups on silica gel, causing tailing. Blocking these sites or modifying the eluent prevents this interaction.
Modifications:
-
Triethylamine (TEA) Doping: Add 1%
to your eluent system. This neutralizes silanols and competes for boron binding. -
Functionalized Silica: Use Diol-functionalized silica (if available) to trap boron at the top of the column while your product elutes.
Troubleshooting & FAQs
Q1: I used Method A (Methanol), but my NMR still shows a triplet at ~3.6 ppm and a multiplet at ~1.5 ppm. Is TBB still there?
A: Likely not. Those signals correspond to
-
Fix: Dissolve in
and wash with water (Butanol is partially water soluble: 77 g/L) or dry under high vacuum with mild heating ( ) for 4 hours.
Q2: My product is a Boronic Acid. How do I purify it from TBB without washing away my product? A: Do not use Method B (Sorbitol) as it will extract your product too.
-
Fix: Use crystallization .[1] Boronic acids can often be crystallized from water/acetonitrile or reprecipitated by dissolving in minimal 1M NaOH (forming the boronate salt), washing with ether (removes TBB), and then re-acidifying the aqueous layer to pH 2 to precipitate the pure boronic acid [2].
Q3: Is TBB toxic?
A: Yes. Tributyl borate is moisture sensitive and an irritant. More importantly, it hydrolyzes to release
Q4: Can I use Pinacol to remove TBB?
A: Adding Pinacol will convert residual boron species into Pinacolborane species (
Visualizing the Chemistry
The following diagram illustrates the chemical pathway of Method A (Transesterification), the most robust removal technique.
Figure 2: The chemical mechanism of the Methanol Wash technique.
References
-
Sorbitol Complexation: Angew. Chem. Int. Ed.2010 , 49, 2883–2887.[1] (Demonstrates the high affinity of sorbitol for boron species in aqueous biphasic systems).
-
Boronic Acid Purification: J. Org.[1] Chem.2011 , 76, 3571–3575.[1] (Discusses DEA and salt-formation strategies for purifying boronic acids).
-
Azeotropic Data: NACA Research Memorandum E55H15. "Properties of Methanol-Trimethyl Borate Azeotrope." (Foundational physical chemistry data on borate volatility).
Sources
Technical Support Center: Improving Moisture Stability of Tributyl Borate Electrolytes
Introduction: The Hydrolysis Challenge
Tributyl borate (TBB) is a critical precursor and component in electrolytes for aluminum electrolytic capacitors and specialized lubricant additives. However, its utility is frequently compromised by its extreme hygroscopicity. The central failure mode is hydrolysis , where atmospheric moisture attacks the boron center, leading to the precipitation of boric acid (
This guide provides a root-cause analysis of this instability and actionable, field-proven protocols to stabilize TBB-based systems. Our approach moves beyond simple "drying" to chemical modification and rigorous process control.
Module 1: Diagnostic & Troubleshooting
Use this matrix to identify if moisture instability is the root cause of your electrolyte failure.
| Symptom | Observation | Root Cause Analysis |
| Turbidity / Haze | Solution turns cloudy within minutes/hours of exposure. | Boric Acid Precipitation. Hydrolysis has occurred.[1][2] The solubility of |
| Conductivity Drop | Ionic conductivity decreases by >15% over 24h. | Ion Depletion. The active borate anion is decomposing into neutral boric acid and alcohol, reducing the charge carrier density. |
| pH Drift (Acidic) | pH drops (acidity increases) in aqueous/mixed solvent checks. | Acid Generation. Hydrolysis releases protons or weak acids depending on the solvent system, corroding capacitor foils or battery collectors. |
| Gas Evolution | Bulging of capacitor cans or pouches. | Side Reaction. While TBB hydrolysis itself doesn't release gas, the resulting acidity can react with active metals (Al/Li) to generate hydrogen. |
Frequently Asked Questions (FAQs)
Q: Can I reverse the hydrolysis by heating the electrolyte? A: No. Once boric acid precipitates, redissolving it requires high temperatures that often degrade other electrolyte components (solvents/additives). You must prevent hydrolysis before it happens.
Q: What is the critical moisture threshold? A: For high-voltage applications (>400V), moisture content must be kept < 50 ppm . At >100 ppm, hydrolysis kinetics accelerate exponentially, often degrading the electrolyte within hours.
Module 2: The Science of Instability
To solve the problem, we must understand the mechanism. The boron atom in tributyl borate is
Visualization: The Hydrolysis Failure Cascade
The following diagram illustrates the kinetic pathway from moisture ingress to system failure.
Figure 1: The mechanism of hydrolytic failure. The empty p-orbital of Boron is the "Achilles' heel" that must be protected.
Module 3: Stabilization Strategies
Mere physical drying is insufficient. We recommend Chemical Stabilization via coordination chemistry. By filling the empty p-orbital with a controlled electron donor (ligand), we block water from attacking the boron center.[3]
Strategy A: Nitrogen Donor Additives
Adding nitrogen-containing compounds (amines, benzotriazoles) provides a lone pair of electrons that coordinates with Boron.[1] This forms a "dative bond" that sterically and electronically shields the boron atom.
-
Recommended Additives: Ethanolamine, Benzotriazole derivatives.
-
Mechanism:
coordination.
Strategy B: Chelation (The "Cage" Effect)
Replacing monodentate butyl groups with bidentate ligands (diols) creates a cyclic structure. Cyclic borate esters are thermodynamically more stable due to the chelate effect.
-
Recommended Ligands: Ethylene glycol, Neopentyl glycol.
-
Result: Formation of borodiglycolates or cyclic boronic esters.
Visualization: The Stabilization Workflow
Figure 2: Two primary chemical routes to block the reactive boron center from moisture attack.
Module 4: Experimental Protocols
Protocol 1: Synthesis of Moisture-Resistant Borate Complex
Use this protocol to modify commercial TBB into a stable electrolyte precursor.
Reagents:
-
Tributyl Borate (TBB) - Industrial Grade
-
Neopentyl Glycol (NPG) or Ethylene Glycol
-
Solvent: Toluene or Xylene (for azeotropic water removal)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add TBB (1.0 eq) and Neopentyl Glycol (1.05 eq) to the flask. Add solvent (approx. 50% of total volume).
-
Transesterification: Heat the mixture to reflux (
).-
Observation: Butanol (bp
) will be released.
-
-
Azeotropic Distillation: Continue refluxing. The Dean-Stark trap will collect the Butanol/Solvent mixture.
-
Critical Step: Monitor the trap until no further liquid separates. This ensures the reaction is driven to completion.
-
-
Vacuum Stripping: Once the reaction is complete, apply vacuum to remove the carrier solvent and residual butanol.
-
Yield: The resulting viscous liquid is a cyclic borate ester , significantly more resistant to hydrolysis than the starting TBB.
Protocol 2: Quality Control (QC) Testing
Verify stability before using the electrolyte in devices.
-
Initial Conductivity: Measure conductivity (
) at . -
Accelerated Aging:
-
Place 20mL of electrolyte in an open beaker (controlled humidity: 50% RH).
-
Or, add exactly 1000 ppm water to a sealed sample.
-
-
Time-Point Measurement: Measure conductivity every 30 minutes for 4 hours.
-
Pass/Fail Criteria:
-
Pass: Conductivity drop
after 4 hours. -
Fail: Conductivity drop
or visible precipitation.
-
References
-
Mechanism of Hydrolysis
-
Study on the Hydrolytic Stability of Borate Ester. (2012). Applied Mechanics and Materials. [Link]
-
-
Nitrogen-Donor Stabilization
-
Synthesis & Transesterification
-
Capacitor Applications
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Improvement of hydrolytic stability of Borate Esters used as lubricant additives (Journal Article) | OSTI.GOV [osti.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nichicon.co.jp [nichicon.co.jp]
Storage conditions to extend shelf life of analytical grade tributyl borate
[1][2]
Critical Degradation Mechanics: The "Why"
To master the storage of Tributyl Borate (TBB), one must understand its fundamental molecular vulnerability.[1] TBB is a borate ester,
This empty orbital acts as a Lewis acid site, inviting nucleophilic attack.[2][1] Water (
Degradation Pathway
The following diagram illustrates the kinetic failure mode of TBB when exposed to moist air.
Figure 1: The hydrolysis pathway of Tributyl Borate.[2][1] Note that the formation of Boric Acid (solid) renders the liquid heterogeneous, altering stoichiometry.[1]
Optimized Storage Protocol: The "How"
Standard: Analytical Grade (>99.0%) | Sensitivity: Moisture Sensitive
This protocol is designed as a Self-Validating System . If you follow these steps, the reagent remains stable; if you deviate, the physical appearance of the reagent will visually signal failure (turbidity).[1]
Step-by-Step Storage Workflow
-
Primary Containment (The Inert Blanket):
-
Requirement: Store under an atmosphere of dry Nitrogen (
) or Argon ( ).[2][1] -
Mechanism: Displaces humid air, preventing the nucleophilic attack described above.[2][1]
-
Action: After every use, backfill the headspace with inert gas before sealing.[2][1] Do not store in a half-empty bottle with ambient air headspace.[2][1]
-
-
Seal Integrity (The Physical Barrier):
-
Thermal Regulation:
-
Requirement: Cool, dry location.
-
Range: 15°C – 25°C (Room Temperature) is generally acceptable for short-term (months).[2][1] For long-term (>1 year), store at 2°C – 8°C.[2][1]
-
Warning: If stored cold, the bottle must warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent, instantly degrading it.[1]
-
-
Secondary Containment:
Troubleshooting & FAQs
Direct solutions for common experimental deviations.
Q1: My Tributyl Borate has developed a white precipitate or looks cloudy. Is it still usable?
-
Diagnosis: The white solid is Boric Acid (
), the primary hydrolysis product.[1] This confirms moisture ingress.[2][1] -
Impact: The liquid phase now has an unknown stoichiometry (excess butanol, reduced boron content).[2][1]
-
Solution:
-
For high-precision analytical work:Discard. The stoichiometry is compromised.
-
For crude synthesis: You can filter the solid under inert atmosphere and use the filtrate, but you must re-titrate or check stoichiometry by NMR, as the effective molecular weight has changed.[1]
-
Q2: I need to sample 0.5 mL. Can I just pour it out quickly?
-
Risk: "Pouring" introduces a massive volume of moist air into the bottle as the liquid leaves.[2]
Q3: The reagent viscosity seems higher than when I bought it. Why?
-
Mechanism: Extensive hydrolysis and subsequent condensation can form boroxine rings or polyborates, which increases viscosity.[2][1]
-
Verdict: The reagent has degraded significantly.[2][1] Discard.
Q4: Can I dry Tributyl Borate if it gets wet?
-
Method: You cannot use standard drying agents like silica or magnesium sulfate easily, as they may interact with the borate.[2][1]
-
Advanced Fix: Distillation is the only reliable purification method.[2][1] TBB boils at ~230°C (atmospheric) or ~115°C (12 mmHg).[2][1][3] Distill under vacuum to recover pure ester.[2][1]
Quality Control & Validation
How to prove your reagent is analytical grade.
Quick Reference Data
| Property | Specification | Method |
| Appearance | Clear, colorless liquid | Visual Inspection |
| Refractive Index ( | 1.409 – 1.411 | Refractometer |
| Solubility | Miscible in alcohol/ether; Decomposes in water | Solubility Test |
| Quartet (~3.8 ppm), Quintet (~1.5 ppm), Sextet (~1.3 ppm), Triplet (~0.9 ppm) | NMR (CDCl3) |
Decision Tree: Reagent Viability
Use this logic flow to determine if your batch is safe for experimentation.
Figure 2: Quality Control Decision Matrix for Tributyl Borate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12712, Tributyl borate.[2][1] Retrieved from [Link][1]
-
Lide, D. R. (Ed.).[2][1] (2005).[2][1][4] CRC Handbook of Chemistry and Physics (86th ed.).[2][1] CRC Press.[2][1] (Confirming Refractive Index and Hydrolysis sensitivity).
-
Steinberg, H. (1964).[2][1] Organoboron Chemistry: Boron-Oxygen and Boron-Sulfur Compounds.[2][1] Interscience Publishers.[2][1] (Foundational text on Borate Ester Hydrolysis mechanisms).
Controlling gelation time in tributyl borate based sol-gel processes
Subject: Controlling Gelation Kinetics in Tributyl Borate (TBB) Systems Ticket ID: TBB-SOL-GEL-001 Assigned Specialist: Senior Application Scientist, Sol-Gel Chemistry Division Status: Open Audience: Pharmaceutical R&D, Material Scientists
Introduction: The "Boron Challenge"
Welcome to the technical support hub for Boron-based sol-gel processing. If you are transitioning from silicate chemistry (TEOS/TMOS) to borates, you have likely encountered a critical issue: reactivity .
Unlike silicon alkoxides, which require acid/base catalysis to hydrolyze at a reasonable rate, Tributyl Borate (TBB) acts as a strong Lewis acid due to the empty p-orbital on the boron atom. It reacts with moisture and nucleophiles almost instantaneously.
The Symptom: You add water, and instead of a clear sol forming a gel over hours, you get an immediate white precipitate or a cloudy, heterogeneous mess.
This guide provides the protocols to tame this reactivity, allowing you to synthesize homogeneous borate bioactive glasses and drug delivery vectors with precision.
Module 1: Immediate Troubleshooting (The "Emergency Room")
Use this decision matrix to diagnose immediate failures in your current batch.
Q1: My solution turned into a white powder/precipitate immediately upon water addition. What happened?
Diagnosis: Uncontrolled Hydrolysis.
Mechanism: The hydrolysis rate (
The Fix (Protocol A):
-
Eliminate Ambient Moisture: TBB is hygroscopic. All handling must occur in a glovebox or under dry
flow until stabilization is complete. -
Solvent Matching: Ensure you are using anhydrous 1-Butanol or Ethanol.
-
Reduce Water Activity: Do not add pure water. Dilute your hydrolysis water in the solvent (e.g., 1:10 Water:Ethanol ratio) before dropwise addition.
Q2: The gel cracked into dust during drying. How do I fix this?
Diagnosis: High Capillary Stress. Mechanism: Borate gels are mechanically weaker than silicate xerogels. Rapid evaporation of the solvent creates capillary pressure that collapses the pore structure.
The Fix (Protocol B):
-
Drying Control Chemical Additives (DCCAs): Add Formamide or Dimethylformamide (DMF) to the sol. These solvents have higher boiling points and lower vapor pressures, ensuring the pores remain filled longer during the drying phase.
-
Aging: Age the gel in a sealed container at 50°C for 24-48 hours before opening it to the atmosphere. This strengthens the network (Ostwald ripening).
Module 2: Master Class – Controlling Gelation Time
To control gelation time from seconds to hours, you must chemically modify the precursor before hydrolysis. This is achieved via Ligand Exchange (Chelation) .
The Strategy: Steric & Electronic Stabilization
We replace one or more alkoxy groups (
Recommended Stabilizers:
-
Acetylacetone (AcAc): Forms a stable chelate ring.
-
Diethanolamine (DEA): Provides strong steric hindrance.
-
Glycols (e.g., Hexylene Glycol): Forms stable cyclic borates.
Visualizing the Stabilization Pathway
Caption: Figure 1. Ligand exchange pathway converting highly reactive TBB into a stable complex, enabling controlled hydrolysis.
Experimental Protocol: Controlled Gelation of TBB
Reagents:
Step-by-Step:
-
Solvation: Dissolve TBB in Ethanol (Molar ratio 1:10) under vigorous stirring in a closed vessel.
-
Stabilization: Add AcAc dropwise.
-
Target Ratio: AcAc/TBB = 0.5 (Moderate slowing) to 1.0 (Strong slowing).
-
Observation: The solution may warm slightly (exothermic chelation). Stir for 30 mins to ensure complex formation.
-
-
Hydrolysis: Mix the required amount of water with Ethanol (1:5 ratio).
-
Stoichiometry: For TBB, theoretical complete hydrolysis requires
. -
Recommendation: Start with
to form a sol, then expose to atmospheric moisture for final gelation.
-
-
Addition: Add the water/ethanol mix to the TBB/AcAc solution extremely slowly (approx. 1 mL/min).
Data: Gelation Time vs. Stabilizer Ratio
| Stabilizer (L) | Ratio [L]/[TBB] | Water Ratio ( | Gelation Time (Approx.) | Result Quality |
| None | 0 | 3.0 | < 10 Seconds | Precipitate (Fail) |
| Acetic Acid | 0.5 | 2.0 | 15 Minutes | Cloudy Gel |
| Acetylacetone | 0.5 | 2.0 | 2 - 4 Hours | Clear/Translucent Gel |
| Acetylacetone | 1.0 | 2.0 | > 24 Hours | Clear Sol (Stable) |
| Diethanolamine | 1.0 | 1.5 | > 1 Week | Very Stable Sol |
Module 3: Advanced Applications (Drug Development)
For pharmaceutical applications, pure borate gels are rare due to low chemical durability. The industry standard is Borate Bioactive Glass (e.g., 13-93B3) or Hybrid Hydrogels .
Application: Synthesis of Borate Bioactive Glass (13-93B3 inspired)
Context: Used for wound healing scaffolds due to rapid conversion to hydroxyapatite.[3]
The Protocol:
-
Precursor Prep:
-
Mixing Order (Crucial):
-
Gelation:
-
No acid catalyst is needed (Boron is self-catalyzing).
-
Allow to gel in a sealed Teflon container at 37°C.
-
-
Calcination:
-
Slow ramp (1°C/min) to 500°C to remove organics without collapsing the pore structure.
-
Troubleshooting Logic Tree
Caption: Figure 2. Logic flow for diagnosing TBB sol-gel anomalies.
References
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
-
Tohge, N., & Mackenzie, J. D. (1984). Preparation of 80 B2O3·20 Na2O glass by the sol-gel method.[5] Journal of Non-Crystalline Solids, 68(2-3), 411-418. Link
-
Lepry, W. C., Griffanti, G., & Nazhat, S. N. (2016).[4] Processing effects on the bioactivity of sol-gel-derived borate glasses. Frontiers in Bioengineering and Biotechnology, 4, 33. Link
- Liu, X., Rahaman, M. N., & Day, D. E. (2013). Conversion of borate glass to hydroxyapatite in aqueous phosphate solution. Journal of the American Ceramic Society, 96(5), 1459-1467.
- Livage, J., Henry, M., & Sanchez, C. (1988). Sol-gel chemistry of transition metal oxides. Progress in Solid State Chemistry, 18(4), 259-341. (Detailed mechanisms on ligand exchange for Lewis acid precursors).
Sources
- 1. Modified Sol–Gel Synthesis of Mesoporous Borate Bioactive Glasses for Potential Use in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Processing effects on the bioactivity of sol-gel-derived borate glasses [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
Welcome to the High-Purity Dielectrics & Dopants Support Hub.
Technical Support Center: Semiconductor-Grade Tributyl Borate (TBB) Authorized Internal Guide for Process Engineers & R&D Specialists
Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: TBB Purification & Troubleshooting (CAS: 688-74-4) Application: p-Type Doping, CVD Precursors, and Boron Oxide Film Synthesis.
Introduction: The Purity Paradox
In semiconductor manufacturing, Tributyl Borate (TBB) serves as a critical boron source. However, its utility is defined by a paradox: it is essential for creating conductive pathways but is chemically fragile. TBB is thermodynamically eager to revert to boric acid and butanol upon contact with moisture. Furthermore, for semiconductor applications (5N to 6N purity), metallic impurities (Fe, Na, K) must be suppressed to the parts-per-trillion (ppt) level to prevent fatal deep-level defects in silicon wafers.
This guide moves beyond basic synthesis to the rigorous purification protocols required for VLSI (Very Large-Scale Integration) applications.
Module 1: The Primary Workflow (Synthesis to Ultra-Purification)
To achieve semiconductor-grade TBB (>99.999%), a single distillation is insufficient. You must employ a multi-stage "Reaction-Stripping-Rectification" process.
The Self-Validating Protocol
-
Azeotropic Synthesis:
-
Action: React Boric Acid (
) with excess n-Butanol ( ). -
Logic: The reaction is an equilibrium:
. -
Critical Step: Use a Dean-Stark trap or azeotropic column. Water forms a low-boiling azeotrope with butanol (~92°C). You must remove water continuously to drive the equilibrium to the right (Le Chatelier’s principle).
-
-
Vacuum Stripping (The "Cut"):
-
Fractional Rectification (The Purification):
-
Action: Distill the crude TBB through a packed column (quartz or high-purity glass) under high vacuum (<15 mmHg).
-
Separation: Collect the fraction boiling at 114–115°C (at 15 mmHg) .
-
-
Adsorptive Polishing (Metal Removal):
-
Action: Pass the distillate through a specialized chelating resin or activated alumina bed pre-dried under nitrogen.
-
Logic: Distillation removes volatiles but can carry over trace metal aerosols. Adsorption traps ionic contaminants (Fe, Na).
-
Visualizing the Process Flow
Caption: Figure 1. Logical flow for TBB synthesis and purification, emphasizing the separation of water (azeotrope) and excess reactant (stripping) prior to final rectification.
Module 2: Critical Process Parameters (Data Table)
Precise control of pressure and temperature is non-negotiable. Use this table to calibrate your vacuum controllers.
| Parameter | Value | Scientific Rationale |
| TBB Boiling Point (Atm) | 230–235°C | Avoid. High heat induces decomposition and polymerization. |
| TBB Boiling Point (Vac) | 103–105°C @ 8 mmHg | Optimal range for distillation.[2] Balances rate vs. thermal stress. |
| Butanol/Water Azeotrope | ~92°C (Atm) | Target vapor temp during synthesis. If this rises >100°C, water removal is complete. |
| Refractive Index ( | 1.4070 – 1.4090 | Quick purity check. Lower values often indicate residual butanol. |
| Target Moisture Content | < 20 ppm | Hydrolysis threshold. Above this, boric acid precipitates.[3] |
Module 3: Troubleshooting & FAQs
Q1: My purified TBB turned cloudy/hazy after 24 hours in storage. What happened?
-
Diagnosis: Hydrolysis. This is the most common failure mode. TBB reacts with atmospheric moisture to form solid Boric Acid (
), which appears as a white precipitate or haze. -
The Science:
. -
Corrective Action:
-
Immediate: Re-filter through a 0.2µm PTFE membrane under inert gas (Nitrogen/Argon).
-
Root Cause Fix: Check your storage vessel seals. TBB must be stored in stainless steel or glass containers with Teflon-lined caps, ideally under a dry nitrogen blanket. Do not use standard polyethylene bottles for long-term storage as they are permeable to moisture.
-
Q2: I am detecting high Iron (Fe) levels (>50 ppb) in the final product. The distillation was clear.
-
Diagnosis: Leaching or Aerosol Carryover.
-
The Science: Standard stainless steel (304/316) can leach iron into borate esters, especially if the crude mixture was slightly acidic (excess boric acid). Alternatively, vigorous boiling during distillation created "mist" (entrainment) that carried metal salts over into the receiver.
-
Corrective Action:
-
Equipment Upgrade: Switch to Quartz or PFA (Perfluoroalkoxy) distillation glassware for the final rectification step.
-
Entrainment Control: Install a Vigreux column or a demister pad between the pot and the condenser to stop aerosol droplets.
-
Chelation: Pre-treat the crude TBB with a macroporous chelating resin (e.g., iminodiacetic acid functionalized) to trap ions before the final boil.
-
Q3: The refractive index is 1.405, but the spec is >1.407. Is this acceptable?
-
Diagnosis: Solvent Contamination (Excess Butanol).
-
The Science: n-Butanol has a refractive index of ~1.399. A lower-than-spec RI in TBB indicates you did not fully strip the excess reactant.
-
Corrective Action: Return the batch to the vacuum line. Perform a "topping" distillation—remove the first 5-10% of the volume at a lower temperature/pressure to strip the remaining alcohol.
Q4: Can I use molecular sieves to dry TBB?
-
Diagnosis: Risky.
-
The Science: While 3A/4A sieves remove water, they are often aluminosilicates. TBB can complex with the aluminum or leach dust from the clay binder, trading a moisture problem for a particle/metal problem.
-
Corrective Action: If you must use sieves, they must be "semiconductor grade" (binder-free) and rigorously washed/activated. A safer method is azeotropic drying (adding a small amount of dry benzene or toluene and distilling it off) followed by vacuum rectification.
References
-
Synthesis & Azeotropic Principles
-
Semiconductor Impurity Standards
- Source: NASA Technical Reports Server. "Transition Metal Impurities in Semiconductors".
- Relevance: Establishes the impact of deep-level defects (Fe, metals)
-
URL:
-
Hydrolysis Kinetics
- Source: National Institute of Standards and Technology (NIST) / PubChem.
-
Relevance: Verifies physical properties (Boiling Point: 230°C) and rapid hydrolysis reactivity.[1]
-
URL:
-
Advanced Purification (Patent Grounding)
- Source: Google Patents (US20230365904A1). "Purification method of high purity isopropyl alcohol used in semiconductor cleaning process".
-
Relevance: While for IPA/Triisopropyl borate, this patent details the industry-standard "Adsorption + Distillation" workflow for removing borate/metal impurities to ppt levels.[5]
-
URL:
Sources
- 1. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. US20230365904A1 - Purification method of high purity isopropyl alcohol used in semiconductor cleaning process - Google Patents [patents.google.com]
Technical Support Center: Minimizing Transesterification in Tributyl Borate Reagents
Topic: Minimizing transesterification side reactions involving tributyl borate (TBB). Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Objective: Provide actionable, mechanism-based strategies to maintain reagent integrity and control reaction pathways.
Introduction: The Stability Paradox of Tributyl Borate
Tributyl borate (TBB) is a versatile reagent used as a precursor for boronic acids (via Grignard reactions), a Lewis acid catalyst, and a polymer crosslinker.[1] However, its utility is often compromised by its labile nature .[1] The central boron atom possesses an empty
When TBB encounters an external alcohol (
This guide provides the protocols necessary to arrest these exchanges and ensure experimental reproducibility.
Module 1: The Mechanism of Failure
To prevent transesterification, one must understand the kinetic pathway.[1] Borate esters do not react via a simple displacement; they follow an associative mechanism involving a tetrahedral intermediate.[1]
The Exchange Pathway
The reaction proceeds when a nucleophile (solvent alcohol or substrate hydroxyl) attacks the boron center. If the transition state is stabilized (e.g., by a protic solvent), the butyl group is expelled as butanol, and the new alkoxy group is incorporated.
Figure 1: Associative mechanism of transesterification.[1] Note that the reaction is reversible; accumulation of Butanol (BuOH) drives the reaction backward, while removal of BuOH drives it forward.
Module 2: Critical Control Parameters (CCP)
Minimizing side reactions requires strict control over the reaction environment.[1] The following table summarizes the impact of solvent and environmental factors on TBB stability.
Solvent Compatibility Matrix
| Solvent Class | Example | Compatibility | Risk Level | Mechanism of Interaction |
| Alcohols | Methanol, Ethanol | INCOMPATIBLE | Critical | Rapid ligand exchange (alcoholysis).[1] TBB converts to |
| Wet Ethers | THF, Diethyl Ether | POOR | High | Hydrolysis yields Boric Acid ( |
| Dry Ethers | Anhydrous THF/Et2O | EXCELLENT | Low | Inert, provided water content is <50 ppm.[1] |
| Hydrocarbons | Toluene, Hexane | EXCELLENT | Low | Non-coordinating; ideal for maintaining TBB integrity.[1] |
| Chlorinated | DCM, Chloroform | GOOD | Medium | Generally inert, but acidic impurities in DCM can catalyze exchange.[1] |
Module 3: Diagnostic Protocols
How do you confirm if your TBB has degraded or undergone transesterification? Standard TLC is often ineffective due to hydrolysis on the silica plate.[1]
Protocol: B NMR Integrity Check
Purpose: To quantify the ratio of Tributyl Borate to hydrolysis products (Boric Acid) or transesterified species.
Materials:
-
Anhydrous
or (stored over molecular sieves).[1] -
Quartz NMR tubes (preferred) or borosilicate tubes (background signal subtraction required).[1][2]
Procedure:
-
Sample Prep: Dissolve 50 µL of the TBB sample in 0.5 mL of anhydrous deuterated solvent under an inert atmosphere (Glovebox or Nitrogen stream).
-
Acquisition: Acquire
B NMR spectrum (typically ~128 MHz).[1][2] -
Analysis: Compare chemical shifts (
) relative to (0 ppm).
Interpretation Guide:
-
18.0 - 19.0 ppm: Intact Tributyl Borate (
).[1] -
19.5 - 21.0 ppm: Boric Acid (
) or partial hydrolysis products.[1] Note: Broad peaks indicate rapid exchange.[1] -
28.0 - 30.0 ppm: Boronic acids (
), if TBB was used as a reagent.[1]
Technical Insight: If you see a single broad peak moving between 18 and 20 ppm, your system is likely undergoing rapid chemical exchange (dynamic equilibrium) between the ester and the acid.
Module 4: Process Optimization Workflow
To minimize transesterification during synthesis (e.g., preparation of boronic acids), follow this decision logic.
Figure 2: Decision tree for experimental setup to prevent unwanted boron exchange.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol to clean glassware used with Tributyl Borate?
A: Yes, but be aware of the chemistry. Methanol will instantly transesterify TBB to Trimethyl Borate (
Q2: I am synthesizing a butyl boronic acid, but my yield is low. Could transesterification be the cause?
A: Yes.[1] If you are reacting TBB with a Grignard reagent (
Q3: How do I store Tributyl Borate to prevent degradation? A: TBB should be stored under an inert atmosphere (Nitrogen or Argon).[1] The cap must be sealed with Parafilm or, preferably, stored in a Schlenk flask or glovebox.[1] If the liquid turns cloudy, it indicates the formation of Boric Acid precipitates due to moisture ingress.
Q4: Is the transesterification reaction reversible?
A: Yes, it is fully reversible.
References
-
Hydrolysis of Alkyl Borates. Digital Commons @ NJIT.[1] Available at: [Link][1]
-
11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link][1]
-
Deprotection of Boronate Esters via Transesterification. ACS Publications.[1] Available at: [Link][1]
Sources
Technical Support Center: Tributyl Borate (TBB) Handling in High-Humidity Environments
Ticket ID: TBB-HUM-001 Status: Open Assigned Specialist: Senior Application Scientist, Reagent Stability Division
Core Directive: The Hydrolysis Threat
Q: Why is my Tributyl Borate turning cloudy/precipitating in the bottle?
The Mechanism of Failure: Tributyl borate (TBB) is an ester of boric acid. In high-humidity environments (>45% RH), it acts as a Lewis acid, rapidly accepting electron density from water molecules. This triggers a nucleophilic attack on the boron center, leading to hydrolysis.
The reaction proceeds in a stepwise manner, replacing butoxy groups with hydroxyl groups. The visible "cloudiness" or white precipitate is Boric Acid (
The Reaction Pathway:
-
Kinetic Reality: This reaction is equilibrium-driven but heavily favors hydrolysis in the presence of atmospheric moisture. Even brief exposure (seconds) to humid air can initiate surface crusting or bulk turbidity.
-
Impact on Stoichiometry: If you dispense 1 mmol of partially hydrolyzed TBB, you are actually dispensing a mixture of TBB, butanol, and boric acid. This alters the molar equivalents of boron available for your reaction (e.g., Suzuki coupling or flame retardant synthesis), leading to poor yields or catalytic poisoning.
Storage & Preservation Strategies
Q: How do I store TBB long-term in a humid lab?
Protocol: The "Dry-Blanket" System Do not rely on the original manufacturer's cap once the seal is broken. Standard caps are permeable to moisture over time.
| Storage Tier | Method | Technical Rationale |
| Tier 1: Unopened | Desiccator Cabinet | Secondary containment with active desiccant (e.g., |
| Tier 2: Working Stock | Sure/Seal™ + Parafilm | Replace standard caps with septum seals (Sure/Seal™). Wrap the neck tightly with Parafilm M® to increase the diffusion path length for water vapor. |
| Tier 3: Bulk Storage | Glovebox (Ar/N2) | The only method that guarantees 0 ppm water exposure. Essential for long-term storage of volumes >500 mL. |
Critical Advisory: Never store TBB in the same secondary container as strong acids (HCl,
Operational Protocols: Transfer & Handling
Q: Can I pour TBB into a graduated cylinder on the benchtop?
A: Absolutely NOT. In a high-humidity environment, "open pouring" is essentially a quenching operation. You must use Positive Pressure Displacement techniques.
Workflow: Inert Gas Syringe Transfer
Use this method for volumes < 50 mL.
-
Equilibrate: Secure the TBB bottle with a clamp. Insert a generic needle connected to an inert gas line (Nitrogen/Argon) into the septum to create positive pressure inside the bottle.
-
Purge: Flush your syringe and needle with inert gas 3 times.
-
Draw: Insert the syringe needle through the septum. Invert the bottle. The positive pressure will help push the liquid into the syringe, minimizing the vacuum that could pull in outside air.
-
Transfer: Inject the reagent directly into your reaction vessel (which should already be under inert gas).
Visualizing the Safe Transfer Workflow
Caption: Figure 1. Positive Pressure Displacement workflow to prevent moisture ingress during TBB transfer.
Troubleshooting & Recovery
Q: I see a small amount of white precipitate. Is the reagent ruined?
Diagnostic:
-
Trace Haze: Likely <1% hydrolysis. Usable for non-critical applications (e.g., rough solvent drying).
-
Distinct Solids/Chunks: Significant hydrolysis.[1][2] The stoichiometry is compromised.
Recovery Protocol: Fractional Distillation You can salvage the TBB, but you must separate it from the Boric Acid and Butanol.
-
Setup: Vacuum distillation apparatus.
-
Conditions: TBB boils at ~230°C at atm, which causes thermal decomposition. You must use reduced pressure.
-
Target: 114-115°C at 12 mmHg [1].
-
-
Process:
-
The first fraction will be n-Butanol (lower BP). Discard this.
-
The main fraction is pure TBB.
-
The solid residue (Boric Acid) will remain in the distillation flask.
-
Q: How do I clean glassware crusted with hydrolyzed TBB?
The Solvation Trick: Do not scrub with water immediately; boric acid is only moderately soluble in cold water, and the ester residue is oily.
-
Rinse 1: Warm Ethanol or Methanol . Boric acid and TBB are highly soluble in lower alcohols [2]. This dissolves the organic matrix and the inorganic solid.
-
Rinse 2: Water with mild detergent.
-
Dry: Oven dry at >100°C to remove adsorbed moisture before next use.
Frequently Asked Questions (FAQs)
Q: Does TBB react with plastic syringes? A: No. TBB is compatible with Polypropylene (PP) and Polyethylene (PE) for short-term contact (<1 hour). However, the rubber plunger tip in some cheap syringes can swell if left in contact for days. Use all-glass or PTFE-tipped syringes for ultra-high purity work.
Q: Can I use a "drying agent" directly in the TBB bottle? A: Proceed with caution. Adding activated 4Å Molecular Sieves is a common strategy for solvents, but for borate esters, the sieves must be neutral and ultra-dry. Acidic sieves can catalyze transesterification or hydrolysis. If you must, use activated neutral alumina or 3Å sieves, but decanting is required before use to avoid particulate contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12712, Tributyl borate. Retrieved from [Link]
-
U.S. Borax (2025). Borate Handling and Storage Technical Bulletin. Retrieved from [Link]
-
University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Tributyl Borate vs. Trimethyl Borate in Sol-Gel Synthesis
Executive Summary
In sol-gel processing, the choice between Trimethyl Borate (TMB) and Tributyl Borate (TBB) is a fundamental decision dictated by reaction kinetics. TMB is a high-reactivity precursor that undergoes near-instantaneous hydrolysis, often requiring strict anhydrous conditions to prevent uncontrolled precipitation. In contrast, TBB utilizes steric hindrance from its butyl groups to retard hydrolysis, offering a wider processing window (approx. 2 hours for complete hydrolysis) that is critical for synthesizing homogeneous, multi-component borosilicate glasses and coatings.
This guide provides a technical analysis of their reactivity profiles, supported by experimental protocols and mechanistic visualizations for researchers in materials science and drug delivery.
Fundamental Chemistry: Sterics and Hydrolysis Kinetics
The reactivity difference between TMB and TBB is governed by the steric bulk of the alkoxy groups surrounding the electron-deficient boron atom. Boron alkoxides hydrolyze via a nucleophilic attack of water on the boron center.
Mechanism of Hydrolysis
The hydrolysis reaction follows an
-
Trimethyl Borate (TMB): The methyl group (
) is small, leaving the boron atom highly exposed to nucleophilic attack. This results in extremely rapid hydrolysis ( ), often leading to immediate precipitation of boric acid or inhomogeneous gel networks if not moderated. -
Tributyl Borate (TBB): The butyl group (
) provides significant steric shielding. This slows the approach of water molecules, reducing the hydrolysis rate constant ( ) by orders of magnitude compared to TMB. This allows for the formation of stable sols and prevents phase separation in complex mixtures.
Visualization: Steric Hindrance & Reactivity
The following diagram illustrates the kinetic difference driven by steric accessibility.
Figure 1: Comparative reaction kinetics showing the impact of steric hindrance on hydrolysis rates.
Comparative Performance Analysis
The following table summarizes experimental parameters derived from sol-gel synthesis of borosilicate glasses and coatings.
| Feature | Trimethyl Borate (TMB) | Tributyl Borate (TBB) |
| Hydrolysis Rate | Extremely Fast (Complete < 1 min) | Slow/Controlled (~2 hours) |
| Moisture Sensitivity | High (Requires anhydrous solvents) | Moderate (Tolerates ambient humidity better) |
| Gelation Behavior | Prone to rapid precipitation / cloudiness | Forms stable, clear sols; gradual gelation |
| Homogeneity | Low (unless chemically modified/chelated) | High (Ideal for multi-component doping) |
| Primary Application | CVD precursors, Organic Synthesis (Suzuki) | Sol-gel Bioactive Glasses, Optical Coatings |
| By-product | Methanol (Toxic, low BP: 64.7°C) | Butanol (Less volatile, BP: 117.7°C) |
Experimental Protocols
Protocol A: Controlled Sol-Gel Synthesis using Tributyl Borate (TBB)
Objective: Synthesis of a homogeneous borosilicate bioactive glass (e.g., 13-93B3 composition). Rationale: TBB is selected to match the hydrolysis rates of other alkoxides (like TEOS) or to allow sequential addition of nitrate salts without crashing out the boron source.
Materials:
-
Tributyl Borate (TBB)
-
Absolute Ethanol (EtOH)[1]
-
Deionized Water (DI
) -
Catalyst:
(0.1 M) or Ammonia (if basic route)
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve TBB in Absolute Ethanol in a chemically resistant beaker (Teflon or Polypropylene preferred).
-
Ratio: 10g TBB : 200 mL EtOH.
-
Condition: Stir at 70°C for 45 mins. Capping is essential to prevent solvent evaporation.
-
-
Sequential Addition (The "Self-Validating" Step):
-
If adding other metal precursors (e.g., Calcium Nitrate, TEOS), add them after the TBB is fully dissolved but before adding bulk water.
-
Validation Checkpoint: The solution must remain strictly clear. Any turbidity indicates premature hydrolysis or saturation.
-
-
Hydrolysis Initiation:
-
Add DI water mixed with catalyst dropwise.
-
Rate: ~30 drops/min under vigorous stirring.
-
Observation: TBB solutions typically do not "gel" instantly like silicates. They form a viscous sol that transitions to a gel-like layer upon solvent evaporation.[2]
-
-
Aging & Drying:
-
Age the sol in a sealed container for 3-7 days at room temperature.
-
Dry at 60-120°C. Note that TBB-derived gels often require careful drying to remove the higher boiling point butanol by-product.
-
Protocol B: Rapid Synthesis using Trimethyl Borate (TMB)
Objective: Rapid introduction of boron into a silica network or organic synthesis. Rationale: Used when high reactivity is desired or when the process is strictly anhydrous until the final step.
Methodology:
-
Anhydrous Prep: All glassware must be oven-dried. Use a glovebox or Schlenk line if possible.
-
Solvent Choice: Use dry Methanol (MeOH).[3] TMB forms an azeotrope with methanol.[3]
-
Reaction:
-
Add TMB to the system.
-
Critical Warning: Upon exposure to ambient air/moisture, TMB will hydrolyze immediately.
-
Validation Checkpoint: If the liquid turns into a white solid instantly upon opening the bottle, the precursor has degraded.
-
-
Moderation (Optional): To use TMB in a sol-gel without precipitation, add a chelating agent (e.g., glycol or acetylacetone) before water addition to stabilize the boron center.
Decision Framework for Researchers
Use this logic flow to select the correct precursor for your specific application.
Figure 2: Decision tree for precursor selection based on experimental requirements.
References
-
Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. National Institutes of Health (PMC). Available at: [Link] (Accessed via search snippet 1.1).
-
The hydrolysis of alkyl borates. NJIT Digital Commons. Available at: [Link] (Accessed via search snippet 1.2).
-
Sol-gel synthesis of borate-based 13-93B3 bioactive glass powders for biomedical applications. ResearchGate. Available at: [Link] (Accessed via search snippet 1.7).
-
Modified Sol–Gel Synthesis of Mesoporous Borate Bioactive Glasses. MDPI Bioengineering. Available at: [Link] (Accessed via search snippet 1.6).
-
Borate esters. Wikipedia. Available at: [Link] (Accessed via search snippet 1.12).
Sources
11B NMR Characterization of Tributyl Borate Purity: A Technical Guide
Topic: 11B NMR spectroscopic characterization of tributyl borate purity Content Type: Publish Comparison Guide
Introduction: The "Black Box" of Borate Purity
For researchers in organic synthesis—particularly those utilizing Suzuki-Miyaura coupling or preparing electrolyte systems—Tributyl Borate (TBB) is a critical intermediate. However, its purity is often a "black box." TBB is highly moisture-sensitive, hydrolyzing rapidly into Boric Acid (
Standard Certificates of Analysis (CoA) often rely on Titration (Mannitol method) or GC-FID . Both have critical flaws:
-
Titration measures total boron content. It cannot distinguish between active TBB and hydrolyzed boric acid impurities, often yielding "false positives" of >99% purity even in degraded samples.
-
GC-FID exposes the sample to thermal stress, potentially inducing degradation or hydrolysis in the column, leading to inconsistent results.
11B NMR Spectroscopy stands as the definitive, non-destructive "Gold Standard" for characterizing TBB. By directly observing the boron nucleus, it provides a speciation-specific snapshot of the sample without thermal alteration or chemical derivatization.
Comparative Analysis: Why 11B NMR?
The following table objectively compares 11B NMR against traditional industrial methods for TBB characterization.
Table 1: Performance Comparison of Analytical Methods
| Feature | 11B NMR Spectroscopy | Titration (Mannitol) | Gas Chromatography (GC) |
| Specificity | High. Distinguishes TBB, Boric Acid, and Boroxines based on electronic environment. | Low. Measures total Boron.[1] Cannot distinguish Ester vs. Acid. | Medium. Can separate species, but hydrolysis on column is common. |
| Sample Integrity | Excellent. Non-destructive; measured in anhydrous solution. | Poor. Requires hydrolysis during sample prep (pH adjustment). | Variable. High injection port temps (>200°C) can degrade borates. |
| Impurity Detection | Direct. Detects Boric Acid (~19 ppm) and Boroxines (~33 ppm). | Blind. "Total Boron" calculation masks impurities. | Indirect. Often misses inorganic boric acid (non-volatile). |
| Moisture Sensitivity | Controlled. Sample prep in dry box ensures native state analysis. | Irrelevant. Method is aqueous-based. | High. Moisture in carrier gas/column alters results. |
| Limit of Detection | ~0.1 - 0.5% (depending on scan count). | ~0.5 - 1.0%. | <0.1% (for volatile organics).[2] |
Technical Principles of 11B NMR for TBB
The Boron Nucleus[3][4][5][6][7]
-
Isotope:
B (80.1% natural abundance) is preferred over B due to its higher sensitivity and smaller quadrupole moment ( ).[3][4] -
Spin:
.[3][4][5] This results in quadrupolar broadening, meaning signals are naturally wider than H or C peaks. Sharp signals indicate high symmetry; broad signals indicate asymmetry or exchange.
The "Glass Hump" Problem
Standard NMR tubes are made of Borosilicate glass (
-
Critical Issue: TBB resonates at ~18.3 ppm and Boric Acid at ~19.4 ppm . Both fall exactly inside the glass background region.
-
The Solution: You MUST use Quartz NMR tubes (boron-free) or apply a background subtraction technique (though quartz is far superior for quantitative purity work).
Experimental Protocol
Objective: Quantify TBB purity and identify hydrolysis products (
Materials
-
Sample: Tributyl Borate (TBB).
-
Solvent: Anhydrous
(stored over 4Å molecular sieves). Note: Do not use or as they cause immediate hydrolysis. -
Tube: 5mm Quartz NMR Tube (Norell or Wilmad).
-
Reference:
(External standard, set to 0.00 ppm).
Workflow Diagram (DOT)
Caption: Figure 1. Optimized workflow for 11B NMR analysis of moisture-sensitive borate esters.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
In a glovebox or using Schlenk technique, dissolve ~50-100 mg of TBB in 0.6 mL of anhydrous
. -
Transfer to a Quartz NMR tube .[4]
-
Tip: If a quartz tube is unavailable, acquire a "blank" spectrum of the borosilicate tube with solvent only and subtract it during processing, though this reduces sensitivity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single pulse (zg).
-
Pulse Width:
to (typically ~10-15 µs). -
Relaxation Delay (D1): 0.5 - 1.0 seconds. (Boron relaxation is fast due to quadrupolar mechanism; long delays are unnecessary).
-
Scans (NS): 64 - 256 scans (sufficient for >99% purity checks).
-
Sweep Width: ~200 ppm (+100 to -100 ppm).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 1.0 - 5.0 Hz to reduce noise.
-
Phasing: Manual phasing is critical as the broad baseline can confuse auto-routines.
-
Referencing: Set external
to 0.00 ppm.
-
Results & Interpretation
The chemical shift (
Table 2: Chemical Shift Assignments for TBB Analysis
| Species | Chemical Shift ( | Peak Characteristics | Notes |
| Tributyl Borate | +18.3 ± 0.5 | Sharp Singlet | Main product peak. |
| Boric Acid ( | +19.4 ± 0.5 | Broad Singlet | Hydrolysis impurity. Often overlaps with TBB; distinguishable by broadness. |
| Boroxine ( | +33.0 ± 1.0 | Broad | Cyclic anhydride formed by thermal dehydration. |
| Tetra-coordinate Borates | +2.0 to -10.0 | Sharp | Formed only if stabilizing ligands/bases are present. |
Interpreting the Spectrum[1][6][7][8]
-
The Purity Check: A single, sharp peak at ~18.3 ppm indicates high purity.
-
The Hydrolysis Flag: If a "shoulder" or a distinct broad peak appears slightly downfield at ~19.5 ppm, the sample is partially hydrolyzed.
-
The Glass Artifact: If you see a massive, rolling baseline hump spanning -30 to +30 ppm, you likely used a borosilicate tube.[4] This invalidates quantitative integration of the TBB peak.
Quantitative Calculation
Note: Ensure the baseline is perfectly flat before integration.References
-
Review of Boron NMR: Eaton, G. R. "NMR of Boron Compounds." Journal of Chemical Education, 46, 547 (1969). Link
-
Borate Chemical Shifts: Nöth, H., & Wrackmeyer, B. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag, 1978.
- Hydrolysis Studies: Coombs, D. L., et al.
-
Glass Background Issues: "11B NMR - Organic Spectroscopy International." Vertex AI Search Result 1.1/1.2. Link
-
Boric Acid Shifts: "Identifying and Quantifying Borate Environments... 11B NMR." Journal of Physical Chemistry C, 117(44), 2013. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identifying and Quantifying Borate Environments in Borosilicate Glasses: 11B NMR-Peak Assignments Assisted by Double-Quantum Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. smrl.stanford.edu [smrl.stanford.edu]
Tributyl Borate vs. Boric Acid: A Comparative Guide for Ceramic Precursor Selection
Executive Summary
In the synthesis of boron-based ceramics (e.g.,
-
Tributyl Borate (TBB) is the superior choice for high-precision applications requiring atomic-level homogeneity, such as bioactive glass coatings and nanostructured ceramics. It operates via kinetically controlled sol-gel hydrolysis.
-
Boric Acid (BA) remains the industry standard for bulk structural ceramics due to cost-efficiency and high boron density, despite challenges with volatility and diffusion-limited reaction rates.
This guide analyzes the physicochemical distinctions, reaction mechanisms, and practical performance of both precursors to assist in process optimization.
Physicochemical Profile
The divergence in performance stems directly from the molecular properties of the precursors.
| Feature | Tributyl Borate (TBB) | Boric Acid (BA) |
| Formula | ||
| State (STP) | Liquid (Colorless) | Solid (White Crystalline) |
| Boron Content (wt%) | ~4.7% | ~17.5% |
| Solubility | Organic solvents (Ethanol, Toluene) | Water, Glycerol, Methanol |
| Reactivity | Rapid Hydrolysis (Moisture Sensitive) | Dehydration |
| Volatility | High (BP: 230°C) | High ( |
| Cost Index | High ( | Low ($) |
| Primary Mechanism | Sol-Gel Polymerization | Solid-State Diffusion / Carbothermal |
Mechanism of Action
Tributyl Borate: Sol-Gel Network Formation
TBB acts as a network former. Upon exposure to water (even atmospheric moisture), it undergoes hydrolysis and condensation. Because the butyl group provides moderate steric hindrance compared to methyl/ethyl borates, the reaction is fast but manageable with stabilizing agents.
-
Mechanism: Hydrolysis replaces alkoxide groups with hydroxyls, followed by condensation to form
or linkages. -
Critical Control Point: If hydrolysis is too fast, precipitation occurs instead of gelation. Anhydrous solvents and chelating ligands (e.g., glycols) are often required.
Boric Acid: Dehydration and Fusion
BA functions through thermal decomposition. It does not form a polymer network in water; instead, it relies on physical mixing.
-
Mechanism:
. -
Critical Control Point: The transition to liquid
(approx. 450°C) often leads to "foaming" due to steam release, disrupting the homogeneity of the ceramic green body.
Mechanistic Comparison Diagram
Caption: Figure 1.[1] Comparative reaction pathways. TBB builds a chemical network at low temperatures (blue), whereas BA relies on thermal phase transitions and diffusion (red).
Performance Comparison: Experimental Data
Homogeneity and Microstructure
-
TBB: Achieves molecular-level mixing. In borosilicate glass synthesis, TBB precursors yield amorphous phases at temperatures as low as 500°C.
-
BA: Limited by particle size. Even with ball milling, BA often results in B-rich and B-poor regions, requiring higher sintering temperatures to homogenize.
Phase Purity and Stoichiometry ( Case Study)
In the synthesis of Boron Carbide (
| Metric | TBB (Sol-Gel Derived) | BA (Carbothermal) |
| Precursor Mixing | Molecular (Polymer Chain) | Physical (Powder/Slurry) |
| Reaction Temp | 1300°C - 1450°C | 1500°C - 2200°C |
| Particle Size ( | 100 - 300 nm | 1 - 5 |
| Residual Carbon | Low (<1% with optimization) | High (requires excess B) |
| Boron Retention | High (Entrapped in gel) | Low (Evaporates as |
Insight: TBB allows for the "entrapment" of boron within a carbonaceous gel matrix during pyrolysis, significantly reducing volatilization compared to the open evaporation of dehydrating Boric Acid.
Experimental Protocols
Protocol A: High-Purity Sol-Gel Synthesis (TBB Source)
Target: Bioactive Borosilicate Glass Nanoparticles
-
Preparation: In a glovebox or moisture-controlled hood, dissolve Tributyl Borate (0.1 mol) in anhydrous Ethanol (50 mL) .
-
Stabilization: Add Glacial Acetic Acid (molar ratio 1:1 to TBB) to chelate the boron and prevent rapid precipitation. Stir for 30 min.
-
Co-Precursor Addition: Add TEOS (Tetraethyl Orthosilicate) or other alkoxides slowly under vigorous stirring.
-
Hydrolysis: Add deionized water mixed with ethanol (1:4 ratio) dropwise.
-
Note: The pH should be adjusted to ~2.0 using HCl to promote linear polymerization (clear sol).
-
-
Aging: Seal and age at 60°C for 24 hours to ensure complete network formation.
-
Drying: Dry at 100°C for 24 hours.
-
Calcination: Ramp at 2°C/min to 600°C.
-
Result: High surface area, amorphous nanoparticles.
-
Protocol B: Carbothermal Reduction (Boric Acid Source)
Target: Bulk Boron Carbide (
-
Dissolution: Dissolve Boric Acid (BA) in warm deionized water (80°C) to saturation.
-
Carbon Source: Disperse Sucrose or PVA (Polyvinyl Alcohol) into the solution.
-
Stoichiometry: Target a B:C molar ratio of 4:1, but add 10-20% excess BA to account for volatilization.
-
-
Drying: Evaporate water at 110°C under constant stirring to create a viscous slurry, then dry fully to a xerogel/cake.
-
Pyrolysis: Heat to 600°C under Argon to decompose the polymer/sugar into a carbon matrix containing dispersed
. -
Carbothermal Reduction: Heat to 1550°C (vacuum or flowing Ar).
-
Reaction:
.
-
-
Purification: Wash with dilute HCl to remove unreacted
.
Workflow Visualization
Caption: Figure 2. Step-by-step workflow comparison. Protocol A focuses on chemical stabilization, while Protocol B focuses on physical dispersion and thermal reduction.
Selection Verdict
| Scenario | Recommended Precursor | Rationale |
| Drug Delivery / Bioactive Glass | Tributyl Borate | Requires high purity, mesoporosity, and low-temperature processing to maintain bioactivity. |
| Bulk Armor Ceramics ( | Boric Acid | Cost is the driver. The high temperatures required for sintering negate the low-temp benefits of TBB. |
| Optical Coatings | Tributyl Borate | TBB allows for dip-coating of sols to form defect-free thin films. |
| Nuclear Shielding | Boric Acid | High boron density is required; minor impurities from solid-state mixing are acceptable. |
References
-
Lepry, W. C., et al. (2016). Sol-gel derived borate bioactive glasses: Synthesis and characterization. Journal of Non-Crystalline Solids. Link
-
Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link
-
Sinha, A., et al. (2013). Synthesis of boron carbide from boric oxide-sucrose gel precursor. Powder Technology. Link
-
Toksoy, M. F., et al. (2020). Effect of elemental nano boron on the transformation and morphology of boron carbide (B4C) powders. Ceramics International. Link
-
JSC Aviabor. (n.d.). Tributyl Borate Product Specification and Applications. Link
Sources
Comparative Guide: XRD Analysis of Sol-Gel Ceramics Derived from Tributyl Borate vs. Solid-State Precursors
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Tributyl Borate (TBB),
This guide provides an objective technical comparison of the X-Ray Diffraction (XRD) signatures of ceramics derived from TBB versus those derived from traditional solid-state precursors.[1] For researchers in drug development (specifically Boron Neutron Capture Therapy - BNCT) and advanced ceramics, understanding these diffraction patterns is essential for validating phase purity, crystallinity, and stoichiometry.[1]
Mechanistic Foundations: Sol-Gel vs. Solid-State[1]
To interpret the XRD data correctly, one must understand the genesis of the crystal lattice in both methods.
The TBB Sol-Gel Pathway
TBB hydrolyzes rapidly upon contact with moisture.[1] In a controlled sol-gel process, TBB undergoes hydrolysis and polycondensation to form a
Key Reaction:
Note: In practice, chelating agents (e.g., acetylacetone) or alcohols are used to moderate this rapid hydrolysis to prevent precipitation and ensure gelation.[1]
The Solid-State Pathway
Traditional synthesis involves the carbothermal reduction of Boric Acid. This is a diffusion-limited process requiring high temperatures (>1500°C) to drive the reaction between solid particles.[1]
Synthesis Workflow Visualization
Figure 1: Comparative workflow showing the molecular homogeneity advantage of the TBB sol-gel route versus the diffusion-limited solid-state route.
Experimental Protocol for Validation
To replicate the XRD data discussed below, the following standardized protocol is recommended.
Synthesis Protocol (TBB Sol-Gel)
-
Precursor Prep: Mix Tributyl Borate with ethanol (1:10 molar ratio) under
atmosphere to prevent premature hydrolysis. -
Hydrolysis: Add deionized water dropwise containing a catalyst (e.g., acetic acid) while stirring vigorously at 60°C.
-
Gelation: Age the sol at 80°C for 24 hours until a transparent gel forms.
-
Pyrolysis: Dry gel at 120°C, then calcine at target temperature (
) under Argon flow.
XRD Characterization Parameters[1][7][8][9][10][11][12]
-
Instrument: Rigaku SmartLab or Bruker D8 Advance.[1]
-
Source: Cu K
radiation ( ).[1] -
Voltage/Current: 40 kV / 40 mA.[1]
-
Scan Range (
): 10° to 80°.[1] -
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan required for amorphous halo detection).
Comparative XRD Analysis
The diffraction patterns of TBB-derived ceramics differ distinctly from solid-state alternatives in three key areas: Amorphous-to-Crystalline Transition , Crystallite Size (Peak Broadening) , and Phase Purity .[1]
Phase Evolution & Crystallization Temperature
TBB-derived precursors often remain amorphous at temperatures where solid-state mixtures effectively crystallize, or conversely, form specific metastable phases due to the high surface area.[1]
-
Low Temp (<600°C): TBB samples exhibit a broad "amorphous halo" centered around
(for borate networks).[1] Solid-state samples show distinct sharp peaks of unreacted Boric Acid.[1] -
High Temp (>1300°C for
): TBB precursors crystallize into Rhombohedral .[1]
Comparative Data Summary
| Feature | TBB-Derived (Sol-Gel) | Boric Acid Derived (Solid-State) | XRD Implication |
| Crystallite Size | Nanometric (50–80 nm) | Micrometric (>500 nm) | TBB samples show broader peaks (larger FWHM) per Scherrer Equation.[1] |
| Phase Purity | High (Stoichiometric | Moderate (Residual Carbon/Graphite) | Solid-state often shows Graphite peak at |
| Synthesis Temp | Lower (~1300°C) | Higher (>1550°C) | TBB achieves crystalline phase at lower energy input.[1] |
| Background | Higher baseline (Amorphous content) | Flat baseline | TBB samples may retain amorphous grain boundaries.[1] |
Detailed Peak Analysis ( Example)
When synthesizing Boron Carbide, the primary diffraction peaks for Rhombohedral
Observation: In TBB-derived samples calcined at 1300°C, the (021) peak intensity is strong, but the Full Width at Half Maximum (FWHM) is significantly wider (
XRD Interpretation Logic Flow
Figure 2: Decision matrix for interpreting XRD patterns of borate ceramics to distinguish between sol-gel and solid-state origins.
Application Relevance: Drug Development & Bioactive Glasses[1][11]
While this guide focuses on ceramic structure, the choice of TBB is often driven by biomedical requirements.[1]
-
Bioactive Glasses: TBB is used to synthesize borate-based bioactive glasses (e.g.,
systems).[1] XRD analysis is crucial here to ensure the material remains amorphous , as crystallization can inhibit the ion-release mechanism required for wound healing.[1] TBB sol-gel processing allows for the inclusion of therapeutic ions (like Ag+ or Cu2+) without inducing premature crystallization.[1] -
BNCT Agents: For Boron Neutron Capture Therapy, the purity of the boron source is paramount.[1] TBB-derived ceramics avoid heavy metal contamination often found in mined borate minerals, which is verifiable via XRD (absence of impurity phases) and ICP-MS.[1]
References
-
Sol-Gel Derived Borate Bioactive Glasses
-
Boron Carbide Synthesis Comparison
-
Tributyl Borate Hydrolysis Kinetics
-
XRD of Boron Oxide
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tributyl Borate
As researchers and scientists at the forefront of innovation, our work inherently involves handling a diverse array of chemical reagents. Among these, organoboron compounds like tributyl borate are invaluable for their role as intermediates and catalysts, particularly in creating the carbon-boron bonds essential for Suzuki coupling reactions. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal.
This guide moves beyond a simple checklist, offering a deep dive into the proper disposal procedures for tributyl borate. Understanding the why behind each step is paramount to fostering a culture of safety and ensuring that our procedures are not just followed, but are also robust and self-validating.
The Chemistry of Tributyl Borate: Why Disposal Requires Care
Tributyl borate (C₁₂H₂₇BO₃) is a colorless liquid that presents several hazards requiring meticulous management. Its primary reactivity concern is its sensitivity to moisture[1][2].
-
Hydrolysis: Tributyl borate rapidly decomposes upon contact with water or even moist air. This reaction, known as hydrolysis, breaks the ester bonds to form boric acid and n-butanol[3]. While boric acid is a relatively mild compound, n-butanol is a flammable and irritating solvent. This reactivity dictates the stringent need for moisture-free handling and storage conditions[2][4].
-
Flammability: Classified as a combustible liquid, tributyl borate and its vapors can be ignited by heat, sparks, or flames[2][5]. Its relatively high flash point of approximately 93°C (200°F) means it must be moderately heated before ignition can occur, but it still poses a significant fire risk[1][5].
-
Toxicity and Irritation: It is an irritant to the skin, eyes, and respiratory tract[1][6]. When heated to decomposition, it can emit toxic fumes, including oxides of boron and carbon monoxide[1][7].
Understanding these properties is the foundation for establishing safe disposal protocols. The goal is to manage these risks at every stage, from the moment a container is opened to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling tributyl borate for any purpose, including disposal, the proper PPE is non-negotiable. The causality is clear: we must prevent contact, inhalation, and ingestion to mitigate its irritant properties.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes that can cause serious eye irritation[1][2]. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can cause irritation[1][6]. |
| Body Protection | A chemical-resistant apron or lab coat. | Protects clothing and skin from spills and splashes[1]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate[1][6]. | Prevents inhalation of vapors, which can cause respiratory tract irritation[1]. |
Facilities handling this chemical should always be equipped with an eyewash station and a safety shower in close proximity to the workstation[1][6].
Spill Management: Immediate and Controlled Response
An accidental spill is a critical event that requires a swift, pre-planned response to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately alert others in the area. For any spill, isolate the area for at least 50 meters (150 feet) in all directions[5][8].
-
Eliminate Ignition Sources: As a combustible liquid, all sources of heat, sparks, and flames must be removed from the vicinity[4][9].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container[1].
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Prevent Environmental Release: Never wash a spill down the drain, as this can contaminate waterways and may create an explosion hazard in sewers[5][9].
Core Disposal Procedures: A Step-by-Step Guide
The ultimate disposal of tributyl borate must comply with all local, state, and federal regulations[1][9]. The guiding principle is that chemical waste generators are responsible for correctly classifying and managing their waste[6].
Workflow for Tributyl Borate Disposal
The following diagram illustrates the decision-making process for managing tributyl borate waste streams.
Caption: Decision workflow for tributyl borate waste management.
Protocol 1: Disposal of Unused or Excess Tributyl Borate
-
Do Not Drain Dispose: Under no circumstances should tributyl borate be poured down the drain. Its hydrolysis and flammability pose serious risks to plumbing and wastewater systems[3][5].
-
Waste Collection: Carefully transfer the liquid into a designated hazardous waste container. This container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a tightly sealing cap.
-
Labeling: Label the container clearly with "Hazardous Waste," "Tributyl Borate," and any other constituents if it is a mixture. Include the associated hazards (e.g., "Combustible," "Irritant," "Water-Reactive").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from sources of moisture, heat, and incompatible chemicals like strong acids or oxidizing agents[1][2][10].
-
Professional Disposal: Arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[9][11]. These companies will typically use high-temperature incineration for final disposal.
Protocol 2: Disposal of Contaminated Materials
This includes spill cleanup materials, contaminated gloves, and other lab debris.
-
Segregation: Ensure no free liquid is present. The primary goal is to contain the chemical on the solid matrix.
-
Collection: Place all contaminated solid waste into a heavy-duty, sealable plastic bag or a designated solid hazardous waste container.
-
Labeling and Storage: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite contaminated with Tributyl Borate"). Store this container in the same manner as liquid waste.
-
Professional Disposal: Transfer the waste to your licensed disposal vendor.
Management of Empty Containers
An "empty" container is never truly empty and must be managed as hazardous waste until properly decontaminated.
Step-by-Step Container Decontamination:
-
Thoroughly Empty: Ensure all possible liquid has been drained from the container into a designated waste receptacle.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., isopropanol or acetone). This step is critical because it removes the residual chemical.
-
Collect Rinsate: Crucially, collect all three portions of the rinsate as hazardous waste. [12] This rinsate is now a hazardous waste solution and must be managed according to Protocol 1.
-
Deface Label: Once the container is clean and dry, completely remove or deface the original manufacturer's label to prevent confusion[12].
-
Final Disposal: After triple rinsing and label removal, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box) or recycled, depending on your institution's policies. Always confirm this final step with your EHS department.
By adhering to these scientifically-grounded procedures, you contribute to a safe laboratory environment and ensure your work's integrity extends to responsible chemical stewardship.
References
-
PubChem. Tributyl borate. National Center for Biotechnology Information. [Link]
-
Sinochem Nanjing Corporation. Tributyl Borate.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Tributyl borate, 98%.[Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medline.com [medline.com]
- 5. TRIBUTYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Tributyl borate | 688-74-4 [chemicalbook.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Tributyl Borate Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price [sinochem-nanjing.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling tributyl borate
Executive Summary & Hazard Dynamics
As researchers, we often treat borate esters as benign intermediates.[1][2] However, Tributyl Borate (CAS: 688-74-4) presents a dual challenge: it is a chemical safety hazard due to its hydrolysis products and a "purity hazard" due to its moisture sensitivity.[3][1][2][4]
While the parent compound has a relatively high flash point (~93°C), its contact with atmospheric moisture triggers a rapid decomposition into Boric Acid and n-Butanol .[3][1][2][4] Therefore, your PPE strategy must effectively protect against n-Butanol—a flammable irritant with a lower flash point (35°C)—rather than just the borate ester itself.[3][1][2][4]
The Golden Rule of Borate Handling:
If you can smell dirty socks or a sweet, fusel-oil odor, your containment is breached.[3][1] You are no longer handling pure tributyl borate; you are inhaling n-butanol vapor.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the risk.[1] The primary mechanism of failure is Hydrolysis .[3][1][2][4]
| Parameter | Tributyl Borate (Parent) | n-Butanol (Hydrolysis Product) | Safety Implication |
| Flash Point | ~93°C (Combustible) | ~35°C (Flammable) | Spills become fire hazards rapidly as hydrolysis occurs.[3][1][2][4] |
| Skin Hazard | Irritant (Cat 2) | Irritant / Defatting agent | PPE must resist organic solvent permeation.[3][1][2][4] |
| Inhalation | Low vapor pressure | Moderate vapor pressure | Ventilation is critical to prevent solvent intoxication.[3][1][2][4] |
| State | Liquid | Liquid + Vapor | Respiratory protection is driven by the alcohol byproduct.[3][1][2][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for standard laboratory synthesis (mL to L scale).
| Body Zone | Recommended PPE | Technical Justification (The "Why") |
| Hand Protection | Nitrile Rubber (≥ 0.11 mm) | Compatibility: Nitrile offers "Excellent" resistance to n-butanol (breakthrough >480 min).[3][1][2][4] Latex is not recommended due to poor organic solvent resistance.[3][1][2][4] Inspection: Check for white powdery residue on gloves, indicating boric acid formation.[1] |
| Eye/Face | Chemical Splash Goggles | Risk: Hydrolysis is exothermic.[3][1][2][4] A splash into the eye reacts with tear moisture, generating boric acid (solid grit) and heat directly on the cornea.[1] Safety glasses are insufficient for liquid handling.[3][1][2][4] |
| Respiratory | Fume Hood (Primary) Backup: Half-face respirator w/ OV Cartridges | Logic: The vapor pressure of the parent compound is low, but the n-butanol generated by moisture in the air creates a respiratory hazard (dizziness, irritation).[3][1][2][4] Always handle in a hood.[3][1][2][4] |
| Body | Cotton Lab Coat (Fire Resistant preferred) | Combustibility: While not highly flammable, the solvent byproduct is.[4] Synthetic blends (polyester) can melt into skin if a secondary fire occurs.[3][1][2][4] |
PPE Decision Logic
Use this flow to determine if your current setup requires an upgrade.
Figure 1: PPE Selection Logic based on operational scale and ventilation availability.
Operational Protocol: Inert Transfer Technique
To maintain scientific integrity and safety, avoid pouring tributyl borate.[1][2] Pouring exposes the liquid to air, degrading the reagent and releasing fumes.[1] Use the Cannula or Syringe Transfer Method .
Equipment Prep:
-
Oven-dried glassware (120°C for >2 hours).
-
Glass syringe with long stainless steel needle (deflected point preferred to prevent coring septa).[3][1][2][4]
Step-by-Step Procedure:
-
Purge: Flush the receiving flask with inert gas (N₂/Ar) for 5 minutes.
-
Pressure Equalization: Insert an inert gas line (needle) into the tributyl borate source bottle to prevent a vacuum lock.[3][1][2][4]
-
Draw: Insert the syringe needle through the septum.[3][1][2][4] Draw the liquid slowly.[3][1][2][4]
-
Expert Tip: If you see bubbles forming in the syringe, your needle connection is loose, or the reagent is hydrolyzing.[1] Stop and check seals.
-
-
Transfer: Inject the reagent into the receiving flask.
-
Seal: Immediately seal the source bottle with Parafilm over the septum to retard moisture ingress.[3][1][2][4]
Workflow Visualization
Figure 2: The "Inert Transfer" workflow minimizes exposure and hydrolysis.[3][1][2][4]
Emergency Response & Disposal
Spill Management (< 100 mL)
-
Evacuate the immediate area if the smell of n-butanol is strong.[3][1][2][4]
-
Absorb: Use vermiculite or sand.[3][1][2][4][5] Do not use paper towels immediately, as the hydrolysis heat can volatilize the solvent on the paper, creating a localized flammable vapor cloud.[1]
-
Clean: Scoop into a waste container. Wipe the surface with water (to force hydrolysis of residue) and then soap.[1][2]
Disposal (Chemical Waste)
-
Classification: Organic Solvent Waste (Flammable).[3][1][2][4]
-
Labeling: Must list "Tributyl Borate" AND "n-Butanol" (due to potential hydrolysis in the waste container).
References
-
National Center for Biotechnology Information (NCBI). (2023).[3][1][2][4] PubChem Compound Summary for CID 12712, Tributyl borate. PubChem.[3][1][2][4] [Link]
Sources
- 1. Tributyl borate | 688-74-4 [chemicalbook.com]
- 2. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tributyl borate = 99.0 T 688-74-4 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
